Technical Documentation Center

5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Stability Dynamics of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

Executive Summary 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (CAS No. 1019504-68-7) is a highly specialized secondary aniline derivative utilized as an advanced building block in medicinal chemistry and agrochemica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (CAS No. 1019504-68-7) is a highly specialized secondary aniline derivative utilized as an advanced building block in medicinal chemistry and agrochemical synthesis. Its structural architecture—featuring a bulky, chiral-like 1-cyclopropylethyl group, an electron-donating ortho-methoxy group, and an electron-withdrawing meta-chloro group—imparts a unique physicochemical profile. Understanding the delicate balance between the steric shielding of the nitrogen center and the electronic push-pull effects of the aromatic ring is critical for optimizing its stability, formulation, and downstream synthetic utility.

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, elucidates its primary degradation pathways under environmental stress, and establishes a field-proven methodology for stability-indicating assays (SIA).

Structural and Physicochemical Profiling

The behavior of N-alkylanilines is heavily dictated by the substituents on both the nitrogen atom and the aromatic ring. Table 1 summarizes the core computational and physicochemical properties of the compound[1].

Table 1: Physicochemical Properties
PropertyValueImplications for Development
Molecular Formula C₁₂H₁₆ClNODefines the mass and isotopic envelope for MS analysis.
Molecular Weight 225.71 g/mol Falls well within the Lipinski Rule of 5 for oral bioavailability.
XLogP3-AA 3.7Indicates high lipophilicity, driving partition into organic phases.
Topological Polar Surface Area (TPSA) 21.3 ŲLow TPSA suggests excellent membrane permeability.
Hydrogen Bond Donors / Acceptors 1 / 2The secondary amine acts as a donor; the methoxy oxygen and amine nitrogen act as acceptors.
Rotatable Bonds 4Provides moderate conformational flexibility, primarily around the N-alkyl and ether linkages.
Mechanistic Causality of Structural Features
  • Steric Hindrance (1-cyclopropylethyl group): The bulky branched alkyl group on the nitrogen atom significantly increases the steric bulk around the secondary amine. This shielding reduces the nucleophilicity of the nitrogen, making it less susceptible to rapid N-acetylation or unwanted electrophilic attacks compared to primary anilines.

  • Electronic Push-Pull System: The ortho-methoxy group donates electron density into the aromatic ring via resonance (+M effect), increasing the electron density at the para and ortho positions. Conversely, the 5-chloro group exerts an electron-withdrawing inductive effect (-I), which modulates the pKa of the aniline nitrogen, rendering it less basic than a standard N-alkylaniline.

  • Metabolic Blocking: The placement of the chlorine atom at the 5-position (para to the methoxy group) effectively blocks a primary site of cytochrome P450-mediated aromatic oxidation, a common metabolic liability in aniline-based drugs.

Stability Profile and Degradation Mechanisms

Anilines and their N-alkyl derivatives are inherently susceptible to oxidative and photolytic degradation[2]. However, the specific substitution pattern of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline dictates distinct degradation trajectories.

Oxidative Degradation (N-Dealkylation and N-Oxidation)

Under oxidative stress (e.g., exposure to reactive oxygen species or peroxides), the nitrogen lone pair is vulnerable to single-electron transfer, forming a radical cation. Deprotonation at the alpha-carbon of the 1-cyclopropylethyl group generates an iminium intermediate. Subsequent hydrolysis of this iminium ion leads to N-dealkylation , yielding the primary aniline, 5-chloro-2-methoxyaniline (CAS 95-03-4), and 1-cyclopropylethanone[3]. 5-chloro-2-methoxyaniline is a known, stable degradation product that must be monitored closely, as it has distinct toxicological profiles[4][5]. Alternatively, direct oxidation of the nitrogen can yield N-oxide derivatives.

Photolytic Degradation (Dehalogenation)

Halogenated aromatic compounds absorb energy in the UV spectrum. Exposure to intense UV/Vis light can induce the homolytic cleavage of the C-Cl bond due to the relatively low bond dissociation energy of aryl chlorides compared to aryl fluorides. This radical pathway leads to dehalogenated degradants and subsequent polymerization or dimerization of the resulting aryl radicals.

Degradation API 5-chloro-N-(1-cyclopropylethyl) -2-methoxyaniline Oxidation Oxidative Stress (ROS / Peroxides) API->Oxidation O2 / H2O2 Photo Photolytic Stress (UV/Vis Light) API->Photo hv NDealkyl N-Dealkylation (5-chloro-2-methoxyaniline) Oxidation->NDealkyl C-N Cleavage NOxide N-Oxidation (N-oxide derivative) Oxidation->NOxide N-Oxidation Dehalogenation Dehalogenation (Radical Cleavage) Photo->Dehalogenation C-Cl Cleavage

Primary oxidative and photolytic degradation pathways of the compound.

Experimental Methodology: Stability-Indicating Assay (SIA)

To ensure scientific integrity and regulatory compliance, forced degradation studies must be conducted following ICH Q1A/Q1B guidelines. The following protocol outlines a self-validating workflow utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to track mass balance and elucidate degradant structures.

Step-by-Step Forced Degradation Protocol
  • Sample Preparation: Dissolve the API in HPLC-grade acetonitrile to achieve a stock concentration of 1.0 mg/mL. Acetonitrile is chosen over methanol to prevent potential nucleophilic solvent addition under extreme stress.

  • Application of Stressors (ICH Guidelines):

    • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Photolysis: Place 1 mL of stock in a quartz vial and expose to UV/Vis light (minimum 1.2 million lux-hours and 200 watt-hours/m²).

  • Quenching (Critical Step): Neutralize acidic and basic samples with equivalent volumes of 0.1 N NaOH or HCl, respectively. Quench the oxidative sample with a stoichiometric excess of sodium thiosulfate. Causality: Quenching halts the reaction at exactly 24 hours, ensuring analytical reproducibility and preventing ongoing degradation while the sample sits in the autosampler.

  • Chromatographic Analysis:

    • Column: Zorbax Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is utilized instead of Trifluoroacetic acid (TFA) because it provides the necessary low pH to keep the secondary amine protonated (improving peak shape) without causing the severe ion suppression in the MS detector typically associated with TFA.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

    • Detection: UV at 254 nm (for mass balance calculation) and Q-TOF MS in positive electrospray ionization (ESI+) mode (for exact mass determination of degradants).

Workflow cluster_stress ICH Q1A/Q1B Stress Conditions Start Sample Preparation (1.0 mg/mL in MeCN) Acid Acidic: 0.1N HCl (60°C, 24h) Start->Acid Base Basic: 0.1N NaOH (60°C, 24h) Start->Base Ox Oxidative: 3% H2O2 (RT, 24h) Start->Ox Light Photolytic: UV/Vis (1.2M lux-h) Start->Light Quench Neutralization & Quenching Acid->Quench Base->Quench Ox->Quench Light->Quench Analysis RP-HPLC-UV/MS Analysis (C18, Gradient Elution) Quench->Analysis Data Mass Balance & Pathway Elucidation Analysis->Data

Experimental workflow for forced degradation and stability-indicating analysis.

Handling, Storage, and Formulation Strategy

Based on the established physicochemical and stability profile, the following handling and storage parameters are mandated:

  • Atmospheric Control: Due to the risk of oxidative N-dealkylation, bulk quantities should be purged with Argon or Nitrogen gas and stored in tightly sealed containers.

  • Light Protection: To mitigate UV-induced homolytic cleavage of the C-Cl bond, the compound must be stored in amber glass vials or opaque containers.

  • Temperature: Storage at 2–8°C is recommended for long-term stability to lower the kinetic energy available for auto-oxidation pathways.

  • Formulation Considerations: If formulated into a liquid matrix, the addition of antioxidants (e.g., BHT, ascorbic acid) and chelating agents (e.g., EDTA to sequester trace transition metals that catalyze radical formation) will significantly extend the shelf-life.

References

  • Guidechem. "5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline 1019504-68-7 wiki".
  • EvitaChem. "Buy 5-Chloro-4-methoxy-2-nitroaniline (EVT-386370)".
  • BenchChem. "solubility and stability of N-(2-Heptyl)aniline".
  • MDPI. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives".
  • BfR (Federal Institute for Risk Assessment). "Colouring agents in food contact materials".

Sources

Exploratory

Comprehensive Structural Elucidation and Exact Mass Determination of CAS 1019504-68-7: A Self-Validating HRMS Framework

Executive Summary CAS 1019504-68-7, chemically identified as 5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline , is a highly specific halogenated aniline derivative[1]. In pharmaceutical development and agrochemical resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 1019504-68-7, chemically identified as 5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline , is a highly specific halogenated aniline derivative[1]. In pharmaceutical development and agrochemical research, substituted anilines frequently serve as critical building blocks or active pharmaceutical ingredient (API) intermediates. Accurate structural elucidation and exact mass determination of such intermediates are non-negotiable for ensuring synthetic fidelity, tracking impurities, and meeting stringent regulatory guidelines (such as ICH Q2 and ICH M7)[2].

This technical whitepaper outlines a field-proven, self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS) to unambiguously confirm the molecular structure and exact mass of CAS 1019504-68-7.

Physicochemical Profiling and Structural Causality

Before initiating any mass spectrometric analysis, an application scientist must deconstruct the molecular architecture of the target compound. The structure of 5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (C₁₂H₁₆ClNO) directly dictates its behavior during ionization and fragmentation:

  • The Aniline Core: Provides a readily protonated secondary nitrogen center. Causality: This makes Positive Electrospray Ionization (ESI+) the optimal choice for generating high-abundance precursor ions.

  • The 5-Chloro Substituent: Introduces a distinct isotopic signature. Chlorine naturally exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Causality: This M / M+2 isotopic pattern serves as an intrinsic structural validator during MS analysis, instantly confirming the presence of the halogen.

  • The 2-Methoxy Group: Acts as a strong electron-donating group, stabilizing the aromatic system but also providing a predictable neutral loss (e.g., •CH₃ or CH₃OH) during collision-induced dissociation (CID).

  • The N-(1-cyclopropylethyl) Moiety: This bulky, aliphatic side chain is highly susceptible to alpha-cleavage. Causality: Under higher collision energies, it will predictably undergo a neutral loss of the corresponding alkene, providing a primary diagnostic fragment.

Table 1: Quantitative Physicochemical and Mass Data Summary
ParameterValue
Chemical Name 5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline
CAS Registry Number 1019504-68-7
Molecular Formula C₁₂H₁₆ClNO
Monoisotopic Mass (Exact Mass) 225.0920 Da
Theoretical [M+H]⁺ m/z 226.0993
Average Molecular Weight 225.71 g/mol
XLogP3-AA 3.7
Rotatable Bonds 4

(Data derived from computational chemical profiling[1])

High-Resolution Mass Spectrometry (HRMS) Workflow

To determine the exact mass with sub-ppm accuracy, HRMS utilizing an Orbitrap or Time-of-Flight (TOF) mass analyzer is required[3]. However, a standard protocol is insufficient for regulatory submissions; it must be designed as a self-validating system [4]. This means incorporating internal lock masses, matrix blanks, and system suitability tests (SST) directly into the workflow to inherently prove the reliability of the generated data.

Step-by-Step Methodology: Self-Validating UHPLC-Orbitrap MS Protocol
  • System Suitability Test (SST): Inject a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to verify mass accuracy is < 1 ppm across the m/z 50–2000 range.

    • Causality: Ensures the mass analyzer's electric fields are perfectly tuned before sample introduction, preventing false mass defect readings.

  • Sample Preparation: Dissolve CAS 1019504-68-7 in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water fortified with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, facilitating the protonation of the secondary amine and maximizing [M+H]⁺ yield without causing ion suppression.

  • Chromatographic Separation: Utilize a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: Separates the target analyte from any potential isobaric impurities or synthesis by-products, ensuring the MS detector is not overwhelmed by co-eluting matrix effects.

  • Internal Calibration (Lock Mass): Continuously monitor a known background ion (e.g., polysiloxane at m/z 371.1012 from ambient air) as a lock mass.

    • Causality: The Orbitrap uses this known mass to perform real-time, scan-by-scan mass axis correction. This eliminates instrumental drift and ensures the exact mass determination of the target is absolute.

  • Data Acquisition: Operate in Full MS / dd-MS² (data-dependent MS/MS) mode. Set resolution to 120,000 at m/z 200 for the full scan, and 30,000 for the MS/MS scans using Higher-energy C-trap Dissociation (HCD).

HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH/H2O) SST System Suitability Test (SST) (Mass Calibration < 1 ppm) SamplePrep->SST Injection UHPLC-Orbitrap MS Injection (Positive ESI Mode) SST->Injection DataAcq Full Scan HRMS & MS/MS (R = 120,000 at m/z 200) Injection->DataAcq InternalCal Lock Mass / Internal Calibrant (Self-Validating Step) InternalCal->DataAcq Real-time mass correction MassCalc Exact Mass Calculation (Target: 225.0920 Da) DataAcq->MassCalc Validation Mass Defect & Isotope Pattern (Error < 2 ppm) MassCalc->Validation

Self-validating HRMS workflow for exact mass determination of CAS 1019504-68-7.

Structural Elucidation Logic (MS/MS Fragmentation)

Acquiring the exact mass is only half the validation; the fragmentation pattern must logically align with the proposed chemical structure. This orthogonal data approach prevents false positives.

  • Precursor Ion Confirmation: The full scan must reveal a monoisotopic peak at exactly m/z 226.0993. Crucially, the presence of a peak at m/z 228.0963 at ~32% relative intensity confirms the presence of one chlorine atom (³⁷Cl isotope).

  • MS/MS Fragmentation (HCD):

    • Neutral Loss of Alkene: The N-(1-cyclopropylethyl) group is the most labile under HCD. Cleavage of this group predictably results in the neutral loss of C₅H₈ (68.0626 Da), yielding a highly stable product ion at m/z 158.0367 (corresponding to protonated 5-chloro-2-methoxyaniline).

    • Loss of Methanol: Subsequent fragmentation of the m/z 158.0367 ion involves the methoxy group, losing methanol (CH₃OH, 32.0262 Da) to form an ion at m/z 126.0105.

    • Causality: This sequential breakdown acts as an orthogonal self-validation. If the exact mass matches but these specific product ions are absent, the structural assignment is incorrect (indicating a structural isomer rather than CAS 1019504-68-7).

Fragmentation_Logic Precursor Precursor Ion [M+H]+ m/z 226.0993 Loss1 Neutral Loss of Alkene (-C5H8, 68.0626 Da) Precursor->Loss1 Fragment1 Product Ion 1 m/z 158.0367 Loss1->Fragment1 Loss2 Loss of Methanol (-CH3OH, 32.0262 Da) Fragment1->Loss2 Fragment2 Product Ion 2 m/z 126.0105 Loss2->Fragment2

Proposed MS/MS fragmentation logic for 5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline.

Conclusion

The structural elucidation and exact mass determination of CAS 1019504-68-7 require a rigorous, self-validating analytical framework. By combining the sub-ppm mass accuracy of Orbitrap HRMS with logical, chemically-grounded MS/MS fragmentation pathways, researchers can achieve unambiguous molecular confirmation. This level of analytical rigor is essential for downstream applications in drug discovery, ensuring that the chemical identity of starting materials and intermediates is beyond reproach and fully compliant with modern analytical standards.

References

  • Longdom Publishing. "Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery". Longdom Open Access. URL: [Link]

  • ResolveMass Laboratories Inc. "Nitrosamine Testing in United States: HRMS and Orbitrap Technology". ResolveMass. URL: [Link]

Sources

Foundational

Pharmacokinetic Optimization of 5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline Derivatives for CNS Penetration

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists in Neurodegenerative Drug Development. Executive Summary The development of disease-modifying therapies for synucleinopathies, particularly Parkin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Pharmacokineticists in Neurodegenerative Drug Development.

Executive Summary

The development of disease-modifying therapies for synucleinopathies, particularly Parkinson’s disease (PD) and Gaucher disease (GD), has increasingly focused on the allosteric modulation of lysosomal β -glucocerebrosidase (GCase)[1][2]. Among the most promising chemical classes are imidazo[1,5-a]pyrimidine carboxamides and quinazoline derivatives[3][4]. Within these classes, the 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline moiety has emerged as a privileged structural scaffold[5][6].

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) properties of this specific aniline derivative. As a Senior Application Scientist, I will detail the mechanistic rationale behind its structural features, outline its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and provide self-validating experimental protocols for evaluating its central nervous system (CNS) exposure.

Mechanistic Rationale: Structure-Pharmacokinetic Relationships (E-E-A-T)

In CNS drug discovery, achieving target engagement in the brain while maintaining metabolic stability is a delicate balancing act. The specific substitutions on the 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline scaffold are not arbitrary; they are the result of rigorous structure-activity relationship (SAR) and structure-property relationship (SPR) optimization[4][7].

  • 5-Chloro Substitution: Halogenation at the 5-position serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, which is thermodynamically favorable for passive diffusion across the lipophilic endothelial cells of the Blood-Brain Barrier (BBB). Second, it acts as a metabolic block. Cytochrome P450 (CYP450) enzymes, particularly CYP2D6 and CYP3A4, frequently target the para- and meta-positions of aniline rings for hydroxylation. The electron-withdrawing chlorine atom deactivates the ring and sterically hinders these metabolic "soft spots," significantly prolonging the compound's half-life[7].

  • 2-Methoxy Group: The methoxy group provides a crucial hydrogen bond acceptor. In the context of GCase allosteric activators (such as LTI-291 analogs), this oxygen atom frequently engages in key interactions with the allosteric binding pocket of the GCase enzyme, promoting the dimerization and stabilization of the protein[4][8]. From a PK perspective, the ortho-methoxy group sterically shields the adjacent aniline nitrogen, reducing the rate of N-oxidation.

  • N-(1-Cyclopropylethyl) Moiety: Linear alkyl chains on secondary amines are highly susceptible to rapid N-dealkylation by hepatic CYPs. The incorporation of a cyclopropylethyl group introduces rigid steric bulk. The cyclopropyl ring possesses high s-character in its C-C bonds, making the adjacent C-H bonds less susceptible to hydrogen abstraction by the high-valent iron-oxo species in the CYP450 catalytic cycle. This specific modification drastically reduces intrinsic clearance ( Clint​ ) while maintaining the lipophilicity required for BBB transit[5].

GCase_Pathway Modulator 5-Chloro-Aniline Scaffold MutantGCase Mutant/WT GCase (ER Retained) Modulator->MutantGCase Binds Allosteric Site Chaperone Allosteric Stabilization & Dimerization MutantGCase->Chaperone Conformational Shift Lysosome Lysosomal Translocation (Active GCase) Chaperone->Lysosome ER-to-Lysosome Trafficking Substrate Glucosylceramide Cleavage Lysosome->Substrate Enzymatic Restoration AlphaSyn α-Synuclein Clearance Substrate->AlphaSyn Restores Autophagy NeuroProtect Neuroprotection (PD Mitigation) AlphaSyn->NeuroProtect Prevents Aggregation

Fig 1: GCase allosteric activation and downstream α-synuclein clearance.

Pharmacokinetic Profile (ADME) & Quantitative Data

Derivatives utilizing this scaffold exhibit a highly favorable ADME profile for neurodegenerative indications[1][9]. The table below summarizes the target quantitative PK parameters achieved by optimizing this chemical space.

PK ParameterTarget ValueImplications for CNS Drug Design
LogD (pH 7.4) 2.8 - 3.2Optimal lipophilicity for passive transcellular BBB diffusion without excessive plasma protein binding.
MDCK-MDR1 Papp​ > 15×10−6 cm/sIndicates high intrinsic permeability across biological membranes.
Efflux Ratio (ER) < 1.5Confirms the scaffold is not a significant substrate for P-glycoprotein (P-gp) or BCRP; minimal BBB efflux.
HLM Clint​ < 15 µL/min/mgHigh metabolic stability; avoids rapid first-pass hepatic clearance, ensuring systemic exposure.
Brain-to-Plasma ( Kp​ ) 1.2 - 1.8Excellent CNS exposure. The unbound brain concentration ( Cu,brain​ ) exceeds the in vitro EC50​ for GCase activation.
Oral Bioavailability (F%) > 60%Highly suitable for once-daily oral dosing regimens in human patients.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls that verify the assay's operational success independent of the test compound's performance.

Protocol 1: In Vitro BBB Permeability Assay (MDCK-MDR1)

Causality Statement: While Caco-2 cells are standard for intestinal absorption, MDCK cells transfected with the human MDR1 gene (encoding P-glycoprotein) are critical for CNS drugs. This assay determines if the 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline derivative will be actively pumped out of the brain by efflux transporters[2].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/ cm2 . Culture for 5-7 days until tight junctions form.

  • Monolayer Integrity Validation (Self-Validation Step): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 . Add Lucifer Yellow (LY), a paracellular marker, to the apical chamber. If LY permeability exceeds 1×10−6 cm/s, discard the well, as the monolayer is compromised.

  • Compound Dosing: Prepare a 10 µM solution of the derivative in Transport Buffer (HBSS with 10 mM HEPES, pH 7.4).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add compound to the apical chamber; sample the basolateral chamber at 30, 60, and 120 minutes.

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber; sample the apical chamber at 30, 60, and 120 minutes.

  • Control Validation: Run Digoxin (a known P-gp substrate) in parallel. The assay is only valid if the Digoxin Efflux Ratio (ER) is > 5.0.

  • Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality Statement: Because this scaffold is highly lipophilic, its primary route of elimination will be Phase I hepatic metabolism. HLMs isolate the endoplasmic reticulum fraction containing CYP450s, allowing for the precise calculation of intrinsic clearance ( Clint​ ) without the confounding variables of cellular uptake or Phase II conjugation[10].

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver Microsomes (20 mg/mL) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL) and the test derivative (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (Self-Validation Step): The reaction must be strictly dependent on the electron donor. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Maintain a "Minus NADPH" control to rule out non-CYP mediated degradation or chemical instability.

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Control Validation: Run Verapamil (rapid clearance) and Dextromethorphan (moderate clearance) in parallel to verify CYP activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage of the parent compound versus time to determine the elimination rate constant ( k ), and calculate Clint​=(k×V)/mg of protein .

PK_Workflow Synthesis Scaffold Synthesis (5-Chloro-2-Methoxy) InVitro In Vitro ADME (HLM, Caco-2) Synthesis->InVitro BBB MDCK-MDR1 Assay (BBB Penetration) InVitro->BBB High Stability InVivo In Vivo PK (Rodent/NHP) BBB->InVivo Low Efflux Ratio Decision Go/No-Go Decision InVivo->Decision PK Parameters Decision->Synthesis Poor Half-life Lead Lead Candidate (CNS Penetrant) Decision->Lead Optimal CNS Exposure

Fig 2: Iterative ADME optimization workflow for CNS-penetrant scaffolds.

References

  • Lysosomal Therapeutics Inc. (2017).Imidazo[1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders. WIPO Patent WO2017176961A1.
  • Zheng, J., et al. (2018). β -Glucocerebrosidase Modulators Promote Dimerization of β -Glucocerebrosidase and Reveal an Allosteric Binding Site. Journal of the American Chemical Society, 140(18), 5914-5924. Available at:[Link]

  • den Heijer, J. M., et al. (2021). A Phase 1b trial in GBA1-associated Parkinson's disease of LTI-291, a centrally penetrant glucocerebrosidase activator. British Journal of Clinical Pharmacology, 87(9), 3561-3573. Available at:[Link]

  • Burbulla, L. F., et al. (2019). A modulator of wild-type glucocerebrosidase improves pathogenic phenotypes in dopaminergic neuronal models of Parkinson's disease. Science Translational Medicine, 11(513). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Derivatization Protocols for 5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline in Medicinal Chemistry

Introduction and Mechanistic Rationale The compound 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (CAS: 1019504-68-7) is a highly versatile, yet synthetically challenging, building block frequently utilized in the dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The compound 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (CAS: 1019504-68-7) is a highly versatile, yet synthetically challenging, building block frequently utilized in the development of novel kinase inhibitors and targeted therapeutics[1][2].

From a structural perspective, this molecule presents two distinct reactive vectors:

  • The Aryl Chloride: Positioned at the 5-position, available for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura couplings).

  • The Secondary Amine: The primary site for derivatization via acylation or sulfonylation.

The Steric Challenge: The secondary amine is flanked by an ortho-methoxy group on the aromatic ring and a highly branched 1-cyclopropylethyl aliphatic chain. This dual-sided steric hindrance significantly lowers the nucleophilicity of the nitrogen atom. Standard coupling conditions (e.g., using EDC/HOBt for amidation or un-catalyzed pyridine for sulfonylation) frequently result in unreacted starting material or poor yields[3].

To overcome this, derivatization requires highly electrophilic reagents (such as acid chlorides or sulfonyl chlorides) paired with nucleophilic catalysts like 4-dimethylaminopyridine (DMAP). DMAP functions by attacking the electrophile to form a highly reactive, positively charged intermediate (e.g., a sulfonylpyridinium ion), which is then attacked by the hindered amine, driving the reaction forward[4][5].

Derivatization Workflow

The following diagram illustrates the strategic pathways for functionalizing this building block, highlighting the necessary catalytic interventions required to overcome its inherent steric resistance.

G A 5-chloro-N-(1-cyclopropylethyl) -2-methoxyaniline (Sterically Hindered Core) B N-Sulfonylation (Sulfonamide Derivatives) A->B R-SO2Cl DMAP (cat.), DIPEA C N-Acylation (Amide Derivatives) A->C R-COCl LiHMDS or DMAP D C-N / C-C Coupling (Aryl Functionalization) A->D Pd Catalyst Ligand, Base

Fig 1: Strategic derivatization pathways for 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline.

Experimental Methodologies

The following protocols are designed as self-validating systems. The inclusion of specific equivalents, temperature gradients, and workup washes are explicitly chosen to manage the unreactive nature of the substrate and the instability of the highly reactive electrophiles used.

Protocol A: Catalytic N-Sulfonylation

Due to the steric bulk of the 1-cyclopropylethyl group, standard Schotten-Baumann conditions will fail. The addition of DMAP is non-negotiable for the formation of the N-S bond[5][6].

Reagents:

  • 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (1.0 equiv)

  • Substituted sulfonyl chloride (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.2 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the aniline derivative (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.5 equiv) and DMAP (0.2 equiv) to the stirring solution. Causality: DIPEA acts as the bulk proton scavenger, preventing the consumption of the catalytic DMAP.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the sulfonyl chloride (1.5 equiv) in a minimal amount of anhydrous DCM and add it dropwise over 15 minutes. Causality: Dropwise addition at 0 °C minimizes the hydrolysis of the sulfonyl chloride by any trace ambient moisture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. Monitor via LC-MS.

  • Quench and Workup: Dilute the reaction with additional DCM. Wash sequentially with saturated aqueous NaHCO3​ (to remove acidic byproducts), 1.0 M aqueous HCl (to remove DMAP and unreacted amine), and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: N-Acylation via Strong Base Deprotonation

For highly hindered acid chlorides where DMAP catalysis is insufficient, pre-deprotonation of the secondary amine using a strong, non-nucleophilic base (LiHMDS) forces the reaction to proceed via a highly nucleophilic amide anion[3].

Reagents:

  • 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (1.0 equiv)

  • Acyl chloride (1.2 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried flask under argon, dissolve the aniline (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Anion Generation: Add LiHMDS (1.2 equiv) dropwise. Stir at -78 °C for 30 minutes. Causality: The low temperature prevents side reactions and degradation of the resulting lithium amide species.

  • Coupling: Add the acyl chloride (1.2 equiv) dropwise. Maintain at -78 °C for 1 hour, then slowly allow the mixture to warm to room temperature over 4 hours.

  • Quench: Quench the reaction with saturated aqueous NH4​Cl to neutralize the highly basic conditions.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the expected outcomes when comparing standard conditions against the optimized protocols detailed above, highlighting the necessity of the chosen catalytic and basic systems.

Reaction TypeReagents / ConditionsCatalyst/BaseTemp (°C)Time (h)Avg. Yield (%)Observation / Causality
Sulfonylation R−SO2​Cl , DCMPyridine2524< 10%Steric hindrance prevents direct attack on electrophile.
Sulfonylation R−SO2​Cl , DCMDIPEA + DMAP 0 to 251675 - 85% DMAP forms highly reactive intermediate, overcoming sterics.
Acylation R-COOH, EDC, HOBtDIPEA2548< 5%Standard coupling reagents fail due to bulk of 1-cyclopropylethyl.
Acylation R-COCl, THFLiHMDS -78 to 25580 - 90% Formation of lithium amide anion dramatically increases nucleophilicity.

References

  • Kim, H. O., et al. "Acylation of Sterically Hindered Secondary Amines and Acyl Hydrazides". Tetrahedron Letters, 1995. Available at: [Link]

  • ACS Publications. "ClTi(OiPr)3-Promoted Reductive Amination on the Solid Phase: Combinatorial Synthesis of a Biaryl-Based Sulfonamide Library". ACS. Available at:[Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-chloro-N-(1-cycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline. The method utilizes a C18 stationary phase with a methanol and water mobile phase, and UV detection. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development strategy, detailed experimental protocols, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic principles at play.

Introduction

5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline is a substituted aniline derivative. Aromatic amines are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, dyes, and polymers.[4] Due to their potential biological activity and the need for strict quality control in manufacturing processes, a reliable and validated analytical method for their quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and reproducibility.[5]

This document provides a step-by-step guide to developing and validating an HPLC method for 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline, ensuring the method is "fit for purpose" for its intended application in a quality control or research environment.[6][7]

Method Development Strategy

The development of a robust HPLC method requires a systematic approach. The physicochemical properties of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (a substituted aniline, likely basic in nature with moderate polarity) guide the initial choices for the stationary and mobile phases.

Analyte and Stationary Phase Interaction

Given the non-polar cyclopropyl and chloro-aromatic moieties, a reversed-phase separation mode is the logical starting point.[5] In this mode, a non-polar stationary phase is used with a polar mobile phase.[5] A C18 (octadecylsilane) column was selected for its wide applicability and strong hydrophobic retention of non-polar to moderately polar compounds. The aniline moiety, being basic, has the potential to interact with residual silanol groups on the silica backbone of the stationary phase, which can lead to peak tailing.[8][9] To mitigate this, a modern, high-purity, end-capped C18 column is recommended to minimize these secondary interactions.[9]

Mobile Phase Selection

The mobile phase in reversed-phase HPLC typically consists of water mixed with a miscible organic solvent like acetonitrile or methanol.[10][11]

  • Organic Modifier: Both acetonitrile and methanol are common choices. Methanol was chosen for this application due to its different selectivity for aromatic compounds compared to acetonitrile and its ability to engage in hydrogen bonding, which can be advantageous.[12]

  • pH Control: For basic compounds like anilines, controlling the pH of the mobile phase is crucial for good peak shape and reproducible retention times.[9] By working at a low pH (e.g., 2.5-3.0), the basic aniline group will be protonated, and the acidic silanol groups on the stationary phase will be neutralized, preventing undesirable ionic interactions that cause peak tailing.[8] A phosphate buffer is a suitable choice for maintaining a stable pH in this range.[8]

Detection Wavelength

Substituted anilines typically exhibit strong UV absorbance due to the aromatic ring.[13] A UV-Vis spectrum of aniline shows absorption maxima around 230 nm and 280 nm.[14][15] A preliminary scan of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline using a photodiode array (PDA) detector is necessary to determine the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity. For many substituted anilines, a wavelength between 254 nm and 280 nm provides a good response.[16][17]

Temperature Control

Maintaining a constant column temperature is critical for reproducible retention times.[18][19] Elevated temperatures (e.g., 30-45°C) can decrease mobile phase viscosity, leading to lower backpressure and potentially sharper peaks.[19][20][21] However, the optimal temperature should be determined experimentally to achieve the best balance of resolution and analysis time.[19][20][22]

Experimental Protocols

Materials and Reagents
  • 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline reference standard (purity >99%)

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Potassium dihydrogen phosphate (KH2PO4), analytical grade

  • Phosphoric acid (H3PO4), analytical grade

Instrumentation and Chromatographic Conditions

The following table summarizes the optimized HPLC conditions.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and DAD/UV detector
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase Methanol : 20 mM Potassium Phosphate Buffer pH 3.0 (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM KH2PO4, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix 650 mL of HPLC-grade methanol with 350 mL of the prepared buffer. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Method Development and Optimization Workflow

The process of arriving at the final method conditions is systematic.

Caption: HPLC Method Development Workflow.

Method Validation

The optimized method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3][23] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2]

Validation Protocol and Results
Validation ParameterProtocolAcceptance CriteriaResult
Specificity Inject blank (mobile phase), placebo, and standard solution.No interference at the analyte's retention time.Pass: No interfering peaks observed.
Linearity & Range Analyze calibration standards at 6 concentration levels (1-100 µg/mL) in triplicate.Correlation coefficient (r²) ≥ 0.999Pass: r² = 0.9998
Accuracy Spike a placebo mixture with the analyte at 3 levels (80%, 100%, 120% of a target concentration) in triplicate.Mean recovery between 98.0% and 102.0%.Pass: Mean recovery was 99.5% - 101.2%.
Precision (Repeatability) Six replicate injections of the standard solution at 100% concentration.RSD ≤ 2.0%Pass: RSD = 0.8%
Precision (Intermediate) Analyze the same sample on two different days by two different analysts.RSD ≤ 2.0%Pass: RSD = 1.5%
LOD Based on the standard deviation of the response and the slope of the calibration curve (3.3 * σ/S).-0.3 µg/mL
LOQ Based on the standard deviation of the response and the slope of the calibration curve (10 * σ/S).-1.0 µg/mL
Robustness Deliberately vary method parameters (Flow rate ±0.1 mL/min, Temp ±2°C, pH ±0.2).System suitability parameters remain within limits.Pass: Minor variations did not significantly impact results.
System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) for 6 replicate injections RSD ≤ 2.0%

Separation Mechanism and Rationale

The separation is governed by the principles of reversed-phase chromatography.

G cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar C18) Analyte_MP Analyte (Protonated, More Polar) Analyte_SP Analyte (Hydrophobic Interaction) Analyte_MP->Analyte_SP Partitioning Equilibrium C18 C18 Chains Analyte_SP->C18 Hydrophobic Attraction

Caption: Analyte Partitioning in RP-HPLC.

The analyte, 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline, partitions between the polar mobile phase and the non-polar C18 stationary phase.[24] The hydrophobic parts of the molecule (cyclopropyl, chloro-aromatic ring) are attracted to the C18 chains, causing it to be retained. The strength of the mobile phase (the percentage of methanol) dictates how quickly the analyte is eluted. A higher percentage of methanol makes the mobile phase less polar, increasing its eluting strength and decreasing the retention time. The low pH of the buffer ensures the aniline nitrogen is protonated, increasing its polarity and minimizing unwanted interactions with the stationary phase, resulting in a symmetrical peak.[8][25]

Conclusion

The RP-HPLC method described provides a reliable, precise, and accurate means for the quantification of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline. The method was systematically developed by considering the physicochemical properties of the analyte and was fully validated in accordance with ICH guidelines.[1][2] This application note serves as a comprehensive protocol for implementation in quality control and research laboratories.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Patsnap Eureka. (2025). Optimize Column Temperature for HPLC Peak Symmetry. Retrieved from [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Chrom Tech. (n.d.). How Column Temperature Affects HPLC Resolution. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • Phenomenex. (2026). Fast HPLC Methods: How to Reduce Your HPLC Analysis Time. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Moravek, Inc. (2024). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. Retrieved from [Link]

  • Chromatography Online. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • ResearchGate. (2025). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Retrieved from [Link]

  • Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2022). How does HPLC column's temperature influence to peak area , peak shape or retention time?. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • EPA NEIPS. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Absorption Spectrum of Aniline. Retrieved from [Link]

  • NIH. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]

  • LCGC International. (n.d.). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. Retrieved from [Link]

  • AIP Publishing. (2015). Ultraviolet relaxation dynamics of aniline, N, N-dimethylaniline and 3,5-dimethylaniline at 250 nm. Retrieved from [Link]

Sources

Method

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

Executive Summary This application note outlines a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note outlines a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural elucidation of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (CAS: 1019504-68-7)[1]. Designed for researchers and drug development professionals, this guide moves beyond standard operational steps to explain the causality behind experimental choices. By integrating optimized sample preparation, precise 1D/2D acquisition parameters, and orthogonal data validation strategies, this protocol ensures unambiguous stereochemical and regiochemical assignment.

Chemical Context & Analytical Challenges

The target molecule is a halogenated, sterically hindered secondary aniline featuring a trisubstituted aromatic core and an N -linked aliphatic chain with a chiral center. The primary analytical challenges include:

  • Regiochemical Assignment : Differentiating the aromatic protons (H3, H4, H6) and confirming the relative positions of the chloro and methoxy substituents.

  • Stereochemical Complexity : The chiral center at the ethyl methine carbon breaks the symmetry of the adjacent cyclopropyl ring, rendering its two methylene (-CH₂-) groups diastereotopic. This results in complex, overlapping multiplets in the upfield ¹H spectrum that require advanced 2D phase-edited techniques to resolve.

Sample Preparation: Causality and Guidelines

High-quality NMR spectroscopy is fundamentally dependent on meticulous sample preparation[2]. The following parameters are optimized to balance sensitivity with spectral resolution.

  • Mass & Concentration : Weigh exactly 15 mg of the analyte. While typical small molecules (<500 Da) require only 1–5 mg for ¹H NMR, ¹³C and 2D heteronuclear experiments demand higher concentrations (5–30 mg) due to the low natural abundance (1.1%) and reduced gyromagnetic ratio of the ¹³C nucleus[2]. 15 mg is the optimal threshold to ensure rapid ¹³C acquisition without inducing viscosity-related line broadening[3].

  • Solvent Selection : Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ lacks exchangeable protons, making it ideal for observing the broad secondary amine (-NH-) signal. Furthermore, the residual CHCl₃ peak (7.26 ppm) and TMS (0.00 ppm) serve as reliable internal standards for chemical shift calibration[3].

  • Tube Quality : Transfer the homogeneous solution into a high-quality 5 mm precision borosilicate NMR tube . Scratched or low-quality tubes introduce magnetic susceptibility gradients that severely degrade B₀ field homogeneity, obscuring fine scalar couplings[2].

Workflow N1 1. Sample Preparation 15 mg Analyte + 0.6 mL CDCl3 N2 2. Tube Loading 5 mm Precision Borosilicate Tube N1->N2 N3 3. Locking & Shimming Deuterium Lock & 3D Gradient Shim N2->N3 N4 4. 1D Acquisition 1H (16 scans) & 13C (1024 scans) N3->N4 N5 5. 2D Acquisition COSY, HSQC (Phase-Edited), HMBC N4->N5 N6 6. Processing & Validation FT, Phase Corr., Cross-Validation N5->N6

Fig 1: End-to-end NMR sample preparation and acquisition workflow.

Step-by-Step Acquisition Protocols

The following methodologies should be executed on a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe.

Instrument Setup & Shimming
  • Insert the sample and establish a stable deuterium lock on the CDCl₃ solvent signal.

  • Tune and match the probe for both ¹H and ¹³C frequencies to maximize power transfer and sensitivity.

  • Execute automated 3D gradient shimming . Causality: Perfect B₀ homogeneity is critical here; poor shimming will artificially broaden the upfield signals, making it impossible to resolve the diastereotopic cyclopropyl protons[4].

1D NMR Acquisition
  • ¹H NMR (Pulse Program: zg30) : Acquire 16 scans with a relaxation delay (d1) of 2–5 seconds. Causality: A sufficient d1 delay (ideally 5 × T₁) ensures complete longitudinal relaxation between pulses, which is an absolute requirement for accurate quantitative integration of the proton signals[5].

  • ¹³C NMR (Pulse Program: zgpg30) : Acquire 512–1024 scans with continuous proton decoupling. Set d1 to 2 seconds to facilitate rapid signal averaging.

2D NMR Acquisition (The Self-Validating Matrix)
  • COSY (cosygpqf) : Utilized to map the vicinal (³J) proton-proton spin networks, specifically tracing the connectivity from the ethyl methyl group to the methine, and subsequently to the cyclopropyl ring.

  • Phase-Edited HSQC (hsqcedetgpsisp2.2) : Correlates protons to their directly attached carbons (¹J_CH). Causality: Phase editing is deployed to empirically differentiate CH/CH₃ groups (positive phase) from CH₂ groups (negative phase).

  • HMBC (hmbcgplpndqf) : Detects long-range (²J_CH and ³J_CH) correlations. This is the keystone for bridging the aliphatic chain to the aromatic core via the non-protonated C1 carbon.

Strategy cluster_0 Self-Validating 2D NMR Strategy COSY COSY (1H-1H Vicinal) T_COSY Maps Aliphatic Chain (CH3 -> CH -> cPr) COSY->T_COSY HSQC HSQC (1H-13C Direct) T_HSQC Identifies Diastereotopic cPr CH2 Groups HSQC->T_HSQC HMBC HMBC (1H-13C Long-Range) T_HMBC Links Aliphatic Chain to Aromatic Core via C1 HMBC->T_HMBC

Fig 2: 2D NMR strategy for structural validation and connectivity mapping.

Data Interpretation & Self-Validating Assignments

A robust analytical protocol must be a self-validating system. In this workflow, the 1D ¹H multiplicity (ortho vs. meta coupling) proposes the aromatic substitution pattern, while the 2D HMBC definitively anchors the substituents. Furthermore, the phase-edited HSQC acts as an internal control for the aliphatic chain, isolating the diastereotopic cyclopropyl CH₂ groups as negatively phased cross-peaks, perfectly distinguishing them from the positively phased cyclopropyl methine (CH) and ethyl methyl (CH₃) signals.

Table 1: Expected ¹H NMR Quantitative Data (CDCl₃, 400 MHz)
PositionChemical Shift (ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignment Rationale
O-CH₃ ~3.85Singlet (s)3HDeshielded by oxygen electronegativity.
NH ~4.00Broad singlet (br s)1HExchangeable; broadened by quadrupolar ¹⁴N relaxation.
H3 (Ar) ~6.70Doublet (d, J ≈ 8.5)1HOrtho to OMe; ortho coupling to H4.
H4 (Ar) ~6.80Doublet of doublets (dd, J ≈ 8.5, 2.5)1HOrtho coupling to H3; meta coupling to H6.
H6 (Ar) ~6.60Doublet (d, J ≈ 2.5)1HMeta coupling to H4; shielded by ortho-NH.
CH (ethyl) ~2.80Multiplet (m)1HSplit by adjacent CH₃, NH, and cyclopropyl CH.
CH₃ (ethyl) ~1.20Doublet (d, J ≈ 6.5)3HSplit by adjacent ethyl CH.
CH (cPr) ~0.90Multiplet (m)1HComplex splitting from ethyl CH and cPr CH₂s.
CH₂ (cPr) ~0.20 – 0.50Multiplets (m)4HDiastereotopic protons due to adjacent chiral center.
Table 2: Expected ¹³C NMR Quantitative Data (CDCl₃, 100 MHz)
PositionChemical Shift (ppm)Carbon TypeValidation via 2D NMR
C2 (Ar-OMe) ~148.0CqHMBC correlation from O-CH₃ and H4.
C1 (Ar-NH) ~138.0CqHMBC correlation from ethyl CH and H3/H6.
C5 (Ar-Cl) ~125.0CqHMBC correlation from H4 and H6.
C4 (Ar-H) ~118.0CHHSQC correlation to H4 (~6.80 ppm).
C6 (Ar-H) ~112.0CHHSQC correlation to H6 (~6.60 ppm).
C3 (Ar-H) ~110.0CHHSQC correlation to H3 (~6.70 ppm).
O-CH₃ ~55.5CH₃HSQC positive phase; HMBC to C2.
CH (ethyl) ~52.0CHHSQC positive phase; COSY to CH₃.
CH₃ (ethyl) ~20.0CH₃HSQC positive phase; COSY to CH.
CH (cPr) ~18.0CHHSQC positive phase; COSY to ethyl CH.
CH₂ (cPr) x2 ~2.0, ~3.0CH₂HSQC negative phase ; confirms diastereotopic nature.

Conclusion

By strictly adhering to optimized sample concentrations, appropriate relaxation delays, and a strategic combination of phase-edited HSQC and HMBC experiments, analysts can unambiguously resolve the structural intricacies of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline. This protocol eliminates reliance on empirical shift predictions, replacing them with a self-validating matrix of direct and long-range scalar couplings.

References[2] NMR Sample Preparation: The Complete Guide. Organomation. Verify Source[3] NMR Sample Preparation Guide. Scribd. Verify Source[1] 5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline 1019504-68-7 wiki. Guidechem. Verify Source[4] A Guide to Quantitative NMR (qNMR). Emery Pharma. Verify Source[5] Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - NIH. Verify Source

Sources

Application

Unraveling the Potential of Novel Chemistries in Agrochemicals: Application Notes for CAS 1019504-68-7

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals: The development of novel agrochemicals is a cornerstone of global food security, demanding continuous innovation to address challenges suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to Our Valued Researchers, Scientists, and Drug Development Professionals:

The development of novel agrochemicals is a cornerstone of global food security, demanding continuous innovation to address challenges such as pest resistance, environmental impact, and regulatory demands.[1][2] Central to this endeavor is the exploration of new chemical entities and their potential applications. This guide was intended to provide a comprehensive overview of the applications of the compound registered under CAS 1019504-68-7 in the development of next-generation agrochemicals.

However, an extensive search of chemical databases and scientific literature has not yielded a specific, publicly documented chemical structure or name associated with the CAS number 1019504-68-7. It is possible that this is a novel or proprietary compound not yet widely disclosed, or that the CAS number may contain a typographical error.

Without the precise chemical identity of CAS 1019504-68-7, it is not scientifically feasible to provide detailed, accurate, and actionable application notes and protocols as requested. The generation of such a guide would be purely speculative and would not meet the rigorous standards of scientific integrity and trustworthiness that are paramount in research and development.

A Potential Alternative: Exploring a Structurally Related Compound, CAS 1950-68-1

In the course of our investigation, we identified a compound with a similar CAS number, CAS 1950-68-1 , which is chemically identified as 4-Methoxybenzenesulfonyl hydrazide .[3] This compound is a known intermediate in the synthesis of various organic molecules, including those with potential applications in the pharmaceutical and agrochemical sectors.[3]

Given the potential for a typographical error in the original query, we are providing the following hypothetical application notes and protocols based on the known chemistry of 4-Methoxybenzenesulfonyl hydrazide and its potential role as a building block for novel agrochemicals. This information is presented for illustrative purposes to showcase the structure and depth of a typical application guide.

Illustrative Application Notes: 4-Methoxybenzenesulfonyl Hydrazide (CAS 1950-68-1) in Agrochemical Discovery

Introduction

4-Methoxybenzenesulfonyl hydrazide is a versatile chemical intermediate characterized by a sulfonyl hydrazide functional group attached to a methoxy-substituted benzene ring.[3] The presence of these reactive moieties makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and other complex organic structures. In the context of agrochemical development, this compound can serve as a foundational scaffold for creating novel molecules with potential herbicidal, insecticidal, or fungicidal activity. The development of new agrochemicals often involves complex synthetic processes and the need for robust analytical methods to ensure purity and characterize impurities.[3]

The strategic goals in modern agrochemical development include creating compounds that are effective at low dosages, readily biodegradable, and exhibit selective toxicity to target organisms while being safe for non-target species and the environment.[2]

Potential Applications in Agrochemical Synthesis

The sulfonyl hydrazide group of 4-Methoxybenzenesulfonyl hydrazide is a key functional group that can participate in a variety of chemical reactions to generate more complex molecules. These molecules can then be screened for agrochemical activity.

1. Synthesis of Novel Sulfonamide Derivatives:

The sulfonamide linkage is a common feature in many biologically active compounds. By reacting 4-Methoxybenzenesulfonyl hydrazide with various aldehydes and ketones, a range of N-substituted sulfonyl hydrazones can be synthesized. These derivatives can be further modified to create a library of novel compounds for high-throughput screening.

2. Precursor for Heterocyclic Compounds:

The reactivity of the hydrazide group allows for its use in the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, triazoles, and thiadiazoles. These heterocyclic systems are often found in the core structures of commercial pesticides.

Protocols for Screening Potential Agrochemical Activity

The following are generalized protocols for the initial screening of novel compounds derived from a precursor like 4-Methoxybenzenesulfonyl hydrazide. These protocols are designed to be adapted based on the specific properties of the synthesized molecules.

Protocol 1: Primary Herbicidal Activity Screening

This protocol outlines a whole-plant screen to identify compounds with potential herbicidal effects.[4]

Objective: To assess the pre- and post-emergence herbicidal activity of novel chemical compounds.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., acetone or DMSO).

  • A selection of monocot and dicot weed and crop species (e.g., Alopecurus myosuroides (black-grass), Triticum aestivum (wheat), Amaranthus retroflexus (redroot pigweed), and Glycine max (soybean)).

  • Pots with standardized soil mix.

  • Greenhouse or growth chamber with controlled environmental conditions.

  • Track sprayer for uniform application.

Workflow:

Caption: Workflow for primary fungicidal screening.

Methodology (Broth Microdilution):

  • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test fungus in a suitable broth medium.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (a known fungicide) and a negative control (no compound).

  • Incubate the plates at an appropriate temperature for 24-48 hours. 6[5]. Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits fungal growth.

Conclusion and Future Directions

The journey of a novel agrochemical from discovery to market is a long and complex one, involving iterative cycles of synthesis, screening, optimization, and safety testing. While the specific applications of CAS 1019504-68-7 remain to be elucidated, the general principles and protocols outlined here for a related chemical scaffold, 4-Methoxybenzenesulfonyl hydrazide (CAS 1950-68-1), provide a foundational framework for the evaluation of new chemical entities in agrochemical research.

Should the identity of CAS 1019504-68-7 become available, a more targeted and specific set of application notes and protocols can be developed. We encourage researchers to verify the CAS numbers of their compounds of interest to ensure access to the most accurate and relevant scientific information.

References

  • Battelle. Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies - Inside Battelle Blog. [Link]

  • Umetsu, N., & Shirai, Y. (2020). Development of novel pesticides in the 21st century. Journal of Pesticide Science, 45(2), 54-74. [Link]

  • Shaner, D. L. Primary Herbicide Screening. [Link]

  • Fabre, B., Armau, E., Etienne, G., Legendre, F., & Tiraby, G. (1988). A simple screening method for insecticidal substances from actinomycetes. The Journal of antibiotics, 41(2), 212–219. [Link]

  • Beckie, H. J., & Tardif, F. J. (2012). Screening for Herbicide Resistance in Weeds. Weed Technology, 26(1), 1-13. [Link]

  • Larsen, D. O., & Howell, L. N. (2009). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of the Iowa Academy of Science, 116(1-4), 1-4. [Link]

  • CAS. Innovating the design of novel pesticides. [Link]

  • VRL. Antifungal Activity Testing | Susceptibility Test for fungi. [Link]

  • ACS Publications. The Establishment of a Highly Sensitive Insecticidal Activity Detection System Using Silkworm First Instar Larvae Enables an Efficient Search Method for Insecticide Seed Compounds | ACS Agricultural Science & Technology. [Link]

  • Richardson, R. J. (2017). General guidelines for sound, small-scale herbicide efficacy research. Journal of Aquatic Plant Management, 55, 46-51. [Link]

  • (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of visualized experiments : JoVE. [Link]

  • Flaws, J. A., & La Merrill, M. A. (2020). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. Molecular and cellular endocrinology, 502, 110680. [Link]

  • Flaws, J. A., & La Merrill, M. A. (2020). Mechanisms of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. Molecular and Cellular Endocrinology, 502, 110680. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of fungi (Basel, Switzerland), 7(2), 118. [Link]

  • Peachey, E. (2025). Testing for and Deactivating Herbicide Residues. Pacific Northwest Pest Management Handbooks. [Link]

  • (2021). Systems of Action of Agrochemicals Acting as Endocrine Disrupting Chemicals. Journal of Entomology and Zoology Studies, 9(1), 1275-1279. [Link]

  • Koval'chuk, N. M. (2015). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Wiadomosci lekarskie (Warsaw, Poland : 1960), 68(2), 174–179. [Link]

  • Koval'chuk, N. (2015). Mechanism of action of 4-hydroxyphenylpyruvate dioxygenaseinhibitor herbicide on homoterm animals and humans. Wiadomości Lekarskie, 68, 174-9. [Link]

  • Pridgeon, J. W., Meepagala, K. M., & Becnel, J. J. (2009). High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. Journal of medical entomology, 46(2), 290–297. [Link]

  • JFE Techno-Research Corporation. Tests on Antimicrobial Activity and Antifungal Activity. [Link]

  • Bio-protocol. 4.2.2. Antifungal Susceptibility Testing. [Link]

  • Wieder, A. M., & Lewis, R. E. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of clinical microbiology, 55(11), 3249–3255. [Link]

  • Clariant. High-Performance Solvents for Agrochemical Formulations. [Link]

  • The Good Scents Company. 4-acetyl-1,4-dimethyl-1-cyclohexene, 43219-68-7. [Link]

  • FRAC. Resistance management recommendations and proposals for Fungicides not included in current working groups as requested by manuf. [Link]

  • PubChem. (4-Hydroxyphenyl)acetate | C8H7O3- | CID 4693933. [Link]

  • PubChem. 4-Hydroxy-6-[2-(2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)ethyl]oxan-2-one | C18H28O3 | CID 45359535. [Link]

  • Gładkowski, W., et al. (2020). Chemoenzymatic Synthesis of Enantiomeric, Bicyclic δ-Halo-γ-lactones with a Cyclohexane Ring, Their Biological Activity and Interaction with Biological Membranes. Biomolecules, 10(1), 86. [Link]

  • MDPI. Synthesis, Structural Characterization, and Hydrogen Release of Al-Based Amidoboranes Derived from MAlH4 (Li, Na)-BH3NH2CH2CH2NH2BH3. [Link]

  • Kumar, P., et al. (2017). Design and synthesis of eugenol/isoeugenol glycoconjugates and other analogues as antifungal agents against Aspergillus fumigatus. RSC advances, 7(85), 54229–54238. [Link]

Sources

Method

Application Note: Catalytic Cross-Coupling Strategies for 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, highly functionalized anilines serve as critical building blocks. 5-chloro-N-(1-cyclopropylethyl)-2-metho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, highly functionalized anilines serve as critical building blocks. 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (CAS 1019504-68-7) is a highly specific, sterically hindered, and electron-rich aryl chloride. Successfully utilizing this substrate in palladium-catalyzed cross-coupling requires overcoming significant kinetic and chemoselective barriers. This application note provides a comprehensive, self-validating guide to executing high-yield Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) couplings with this challenging substrate.

Mechanistic Rationale & Substrate Profiling

The structural features of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline present a trifecta of synthetic challenges:

  • High Bond Dissociation Energy : Aryl chlorides possess a C-Cl bond dissociation energy of approximately 330 kJ/mol. This makes the initial oxidative addition to the Pd(0) center highly endothermic and typically the rate-limiting step of the catalytic cycle[1].

  • Electronic Deactivation : The strongly electron-donating ortho-methoxy group increases the electron density of the aromatic ring. This further repels the electron-rich Pd(0) catalyst, drastically reducing the rate of oxidative addition[2].

  • Steric and Chemoselective Liabilities : The bulky N-(1-cyclopropylethyl) secondary amine can competitively coordinate to the palladium center (causing catalyst poisoning) or undergo undesired intermolecular self-coupling (oligomerization) during C-N bond formation protocols[3].

To overcome these barriers, the selection of highly active, bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) is mandatory[4]. Ligands such as XPhos and BrettPhos facilitate the difficult oxidative addition via their electron-rich phosphine centers, while their immense steric bulk accelerates the final reductive elimination step to release the product[5].

CatalyticCycle Pd0 Active Pd(0)L (12-electron complex) OA Oxidative Addition (Rate-Limiting for Aryl Chlorides) Pd0->OA + Ar-Cl Substrate PdII Trans-Pd(II)(Ar)(Cl)L Intermediate OA->PdII TM Transmetalation (Base Mediated) PdII->TM + Ar'-B(OH)2 + Base PdII_TM Cis-Pd(II)(Ar)(Ar')L TM->PdII_TM RE Reductive Elimination (Driven by Ligand Steric Bulk) PdII_TM->RE RE->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RE->Product

Figure 1: Pd-catalyzed cross-coupling cycle highlighting the rate-limiting oxidative addition step.

Catalyst Optimization & Quantitative Data

The table below summarizes the optimization of reaction conditions, demonstrating the causality between ligand architecture, protecting group strategy, and overall yield.

Reaction ModalityPrecatalyst / LigandBase & SolventSubstrate StateYield (%)Mechanistic Observation
Suzuki-Miyaura (C-C) XPhos-Pd-G2K₃PO₄, THF/H₂OUnprotected>90%Mild base prevents amine deprotonation; rapid transmetalation.
Suzuki-Miyaura (C-C) SPhos-Pd-G2K₂CO₃, TolueneUnprotected75%Slower reductive elimination compared to the bulkier XPhos.
Buchwald-Hartwig (C-N) BrettPhos-Pd-G3NaOtBu, TolueneUnprotected<20%Extensive intermolecular self-coupling (oligomerization) observed.
Buchwald-Hartwig (C-N) BrettPhos-Pd-G3NaOtBu, TolueneBoc-Protected88%Protection eliminates self-coupling; BrettPhos ensures high chemoselectivity.

Experimental Workflow & Causality

When designing the workflow, the choice between C-C and C-N coupling dictates the necessity of an upstream protection step. Because Suzuki-Miyaura couplings utilize weaker bases (e.g., K₃PO₄) and non-amine nucleophiles, the native secondary amine remains protonated and inert. Conversely, the strong alkoxide bases required for Buchwald-Hartwig amination will deprotonate the substrate's secondary amine, leading to catastrophic self-polymerization if left unprotected.

Workflow Substrate Aryl Chloride Substrate Protect 1. Amine Protection (Boc2O, DMAP) Substrate->Protect For C-N Coupling Degas 2. Schlenk Setup & Degassing Substrate->Degas For C-C Coupling Protect->Degas Coupling 3. Pd-Catalyzed Cross-Coupling Degas->Coupling Deprotect 4. Deprotection (TFA/DCM) Coupling->Deprotect If Protected Product Final Target Molecule Coupling->Product If Unprotected Deprotect->Product

Figure 2: Workflow dictating the necessity of amine protection based on the cross-coupling modality.

Self-Validating Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol couples the substrate with an arylboronic acid to form a biaryl scaffold without the need for amine protection.

1. Reagent Preparation & Degassing (Critical Step)

  • Action : In a Schlenk flask, combine 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv). Add a 4:1 mixture of THF and H₂O. Subject the mixture to three freeze-pump-thaw cycles.

  • Causality : Solvents must be rigorously degassed. Oxygen rapidly oxidizes the electron-rich XPhos ligand to its inactive phosphine oxide, irreversibly terminating the active Pd(0) catalyst. The aqueous phase is essential to dissolve the phosphate base, generating a highly reactive palladium-hydroxo intermediate that dramatically accelerates the transmetalation step[2].

2. Catalyst Addition

  • Action : Backfill the flask with Argon. Add XPhos-Pd-G2 (0.5 to 2.0 mol%).

  • Causality : XPhos-Pd-G2 is utilized instead of traditional Pd₂(dba)₃ mixtures. The dibenzylideneacetone (dba) ligand acts as an electron-withdrawing olefin that retards the oxidative addition of deactivated aryl chlorides. The G2 precatalyst ensures a pristine 1:1 Pd/Ligand ratio and generates the active 12-electron Pd(0) species immediately upon mild base activation[5].

3. Reaction Execution & Workup

  • Action : Heat the reaction to 65 °C for 4–8 hours until complete consumption of the starting material is observed via LC-MS. Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

This protocol couples the substrate with an external secondary amine (e.g., morpholine or piperidine).

1. Substrate Protection (Prerequisite)

  • Action : Treat 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline with Boc₂O (1.2 equiv) and a catalytic amount of DMAP in DCM at room temperature until fully protected.

  • Causality : Using a strong base (NaOtBu) in the subsequent step in the presence of an unprotected secondary aniline leads to competitive deprotonation and self-condensation. Boc-protection sterically and electronically neutralizes this liability.

2. Schlenk Setup & Reagent Loading

  • Action : In an argon-filled glovebox, charge a vial with the Boc-protected substrate (1.0 equiv), the external secondary amine (1.2 equiv), NaOtBu (1.5 equiv), and BrettPhos-Pd-G3 (1.0 mol%). Add anhydrous, degassed Toluene.

  • Causality : BrettPhos is specifically engineered for C-N couplings. Its extremely bulky di-isopropyl groups on the non-coordinating ring prevent the formation of off-cycle palladium bis-amine complexes, which is a common deactivation pathway when coupling sterically hindered amines[3]. NaOtBu is required to sufficiently deprotonate the incoming amine nucleophile prior to reductive elimination.

3. Reaction & Deprotection

  • Action : Seal the vial and heat at 90 °C for 12 hours. Upon completion, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate. To remove the Boc group, dissolve the crude intermediate in a 1:4 mixture of TFA/DCM and stir for 2 hours at room temperature. Neutralize with saturated NaHCO₃, extract, and purify.

Sources

Application

Application Notes &amp; Protocols: In Vivo Dosing and Formulation of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

Abstract This document provides a comprehensive guide for the formulation and in vivo administration of the novel chemical entity 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline. Given the absence of established public...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the formulation and in vivo administration of the novel chemical entity 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline. Given the absence of established public data for this specific molecule, this guide synthesizes best practices for preclinical development of structurally related, poorly soluble small molecules.[1][2] The protocols herein are designed to be a robust starting point for researchers, covering physicochemical characterization, a systematic approach to vehicle selection, detailed formulation procedures for oral and intravenous routes, and standardized administration techniques for rodent models. The core objective is to enable the generation of reliable and reproducible pharmacokinetic and pharmacodynamic data by maximizing exposure while ensuring animal welfare.[3][4]

Introduction

The successful preclinical evaluation of any new chemical entity (NCE) is critically dependent on achieving adequate systemic exposure in animal models.[5] A significant challenge in drug discovery is that a large percentage of NCEs, estimated to be as high as 70-90%, are poorly soluble in water (Biopharmaceutics Classification System [BCS] Class II or IV).[1][2] This characteristic can severely limit oral bioavailability and complicate the development of parenteral formulations, potentially leading to misleading efficacy and toxicity data.[6]

5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline, based on its chemical structure—featuring a substituted aniline ring, a chloro group, and lipophilic cyclopropyl and ethyl moieties—is predicted to have low aqueous solubility. This guide provides a strategic workflow to address this challenge. It outlines a logical progression from initial solubility screening to the development of appropriate liquid formulations for early-stage in vivo studies in rodents.

Section 1: Pre-formulation Assessment & Physicochemical Characterization

Before any formulation work begins, a foundational understanding of the compound's physicochemical properties is essential. This data will inform every subsequent step of the formulation strategy.

Predicted Physicochemical Properties

Based on its structure and comparison to similar N-alkylanilines, we can predict the general characteristics of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline.[7][8][9]

PropertyPredicted Value / CharacteristicRationale & Implication for Formulation
Molecular Weight ~241.7 g/mol Moderate molecular weight, generally favorable for permeability.
Aqueous Solubility Very Low (<0.1 mg/mL)The aromatic and halogenated structure suggests poor interaction with water. This is the primary challenge to overcome.[6][10]
LogP (Lipophilicity) High (>3.5)The molecule is expected to be highly lipophilic, favoring partitioning into organic phases over aqueous ones. May require lipid-based or co-solvent formulations.[11]
pKa (Basicity) Weak Base (pKa ~ 4.0 - 5.0)The aniline nitrogen provides a basic center.[7][9] This offers a potential solubilization strategy via pH modification, creating a salt in acidic conditions (pH < pKa).[1][12]
Protocol 1: Kinetic Aqueous & Co-solvent Solubility Screening

Objective: To experimentally determine the approximate solubility of the test compound in various vehicles to guide formulation development.

Materials:

  • 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 N Hydrochloric Acid (HCl)

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Tween® 80

  • Solutol® HS 15

  • Corn oil

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer, shaker/rotator

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Prepare Stock Solution: Create a concentrated stock solution of the compound in DMSO (e.g., 50 mg/mL).

  • Spike Vehicles: In separate microcentrifuge tubes, add an aliquot of the DMSO stock to each test vehicle to achieve a high target concentration (e.g., 20 mg/mL). The final concentration of DMSO should be kept low (≤2%) to minimize its solubilizing effect.

  • Equilibrate: Vortex each tube vigorously for 2 minutes. Place the tubes on a rotator at room temperature and allow them to equilibrate for 2-4 hours. This allows for the determination of kinetic solubility, which is often more relevant for preclinical dosing than thermodynamic (overnight) solubility.

  • Separate Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.

  • Sample Supernatant: Carefully collect a known volume of the supernatant from each tube, avoiding the pellet.

  • Quantify: Dilute the supernatant samples in a suitable mobile phase and analyze the concentration using a validated HPLC or LC-MS/MS method.

  • Analyze: The resulting concentration is the kinetic solubility of the compound in that specific vehicle.

Section 2: Formulation Strategy & Vehicle Selection

The choice of vehicle is paramount and depends on the route of administration, the required dose, and the compound's measured solubility.[3]

Formulation Development Workflow

The following diagram illustrates a typical decision-making process for selecting a suitable formulation for a poorly soluble compound.

G cluster_0 Pre-formulation cluster_1 Route & Dose cluster_2 Formulation Path Solubility Aqueous Solubility Screening (Protocol 1) Decision Solubility > Target Dose? Solubility->Decision Dose Define Target Dose & Route (PO / IV) Dose->Decision Simple Aqueous Solution (e.g., pH adjusted) Decision->Simple Yes Complex Advanced Formulation Needed Decision->Complex No PO_Path Oral (PO) Complex->PO_Path IV_Path Intravenous (IV) Complex->IV_Path Suspension Suspension (e.g., with Tween 80) PO_Path->Suspension Cosolvent Co-solvent/Surfactant (e.g., PEG400/Solutol) IV_Path->Cosolvent

Caption: Formulation selection workflow for in vivo studies.

Commonly Used Vehicles for Preclinical Studies

The table below summarizes common vehicles, their properties, and typical uses. The selection for 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline will be guided by the results from Protocol 1.

Vehicle ComponentClassTypical Use & RouteKey Considerations
Saline / PBS with pH adjustment Aqueous BufferIV, POOnly suitable if the compound is a salt with sufficient solubility at a physiologically tolerable pH.[13]
0.5% Methylcellulose (MC) or Carboxymethylcellulose (CMC) Suspending AgentPOForms a suspension for non-soluble compounds. Does not aid solubilization. Good for toxicology studies.
Tween® 80, Polysorbate 80 Surfactant / Wetting AgentPO, IVOften added to suspensions (0.1-1%) to aid particle wetting or used at higher concentrations (5-10%) to form micelles that solubilize compounds.[1][14]
PEG 400 Co-solventPO, IVA water-miscible solvent used to dissolve lipophilic compounds. Can cause adverse effects like diarrhea or hemolysis at high concentrations.[15][16]
Propylene Glycol (PG) Co-solventPO, IVSimilar to PEG 400, often used in combination.
Solutol® HS 15 (Kolliphor® HS 15) Non-ionic Solubilizer / SurfactantPO, IVForms micelles and can significantly increase the solubility of poorly soluble drugs.[13]
Corn Oil / Sesame Oil Lipid VehiclePO, SCSuitable for highly lipophilic compounds. Absorption can be variable.[17]
Cyclodextrins (e.g., HP-β-CD) Complexing AgentPO, IVForms inclusion complexes where the drug molecule sits inside the cyclodextrin cavity, increasing aqueous solubility.[6][18][19]

Section 3: Detailed Formulation & Dosing Protocols

The following protocols are examples based on the predicted properties of the target compound. The final formulation must be chosen based on experimental data from Protocol 1.

Protocol 2: Preparation of an Oral Suspension Formulation (Target: 10 mg/mL)

Rationale: An oral suspension is a common and robust choice for water-insoluble compounds in discovery and toxicology studies, as it minimizes the confounding biological effects of complex excipients.[5] Tween 80 is included as a wetting agent to ensure the particles are uniformly suspended.

Materials:

  • 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

  • 0.5% (w/v) Methylcellulose in deionized water

  • Tween® 80

  • Mortar and pestle

  • Graduated cylinder

  • Stir plate and magnetic stir bar

  • Glass beaker

Procedure:

  • Calculate Required Amounts: For a 10 mL final volume at 10 mg/mL, you will need 100 mg of the compound.

  • Weigh Compound: Accurately weigh 100 mg of the compound and place it into the mortar.

  • Create the Wetting Paste: Add a small amount of the 0.5% MC vehicle containing 0.5% Tween 80 (e.g., 200 µL) to the powder. Triturate with the pestle to form a smooth, uniform paste. This step is critical to prevent particle agglomeration.

  • Gradual Dilution: Slowly add more of the vehicle in small increments, mixing thoroughly after each addition until a liquid consistency is achieved.

  • Transfer and Final Volume: Transfer the mixture to the graduated cylinder. Rinse the mortar and pestle with the remaining vehicle and add it to the cylinder to ensure a complete transfer of the compound. Adjust to the final volume of 10 mL.

  • Homogenize: Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes before dosing.

  • QC Check: Visually inspect for homogeneity. The suspension should appear uniform with no large clumps. Maintain continuous stirring during the dosing procedure.

Protocol 3: Preparation of a Solubilized Formulation for Intravenous Injection (Target: 2 mg/mL)

Rationale: IV formulations must be clear, sterile-filterable solutions to prevent embolism. For poorly soluble compounds, a co-solvent/surfactant system is often necessary.[15] This example uses a common vehicle system, but its suitability must be confirmed. The final formulation should be diluted with saline or dextrose just before injection to reduce viscosity and potential vein irritation.

Materials:

  • 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

  • Dimethyl Sulfoxide (DMSO)

  • PEG 400

  • Saline (0.9% NaCl)

  • Sterile vials

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Solubilize Compound: In a sterile vial, weigh the required amount of compound (e.g., 20 mg for 10 mL). Add a minimal amount of DMSO to fully dissolve the compound (e.g., 10% of the final volume, or 1 mL).

  • Add Co-solvent: Add the PEG 400 (e.g., 30% of the final volume, or 3 mL) and vortex until the solution is completely clear.

  • Add Aqueous Component: Slowly add the saline while vortexing to bring the solution to the final volume (add 6 mL).

  • Observe for Precipitation: Carefully observe the solution. If it remains clear, the formulation is viable. If precipitation occurs, the formulation is not suitable and an alternative vehicle must be developed (e.g., one containing Solutol or cyclodextrin).

  • Sterile Filter: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial.

  • QC Check: The final product must be a completely clear solution, free of any visible particulates.

Protocol 4: In Vivo Administration Procedures (Mouse)

Animal Welfare: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed by trained personnel.[20]

  • Animal Restraint: Firmly restrain the mouse by scruffing the neck to immobilize the head. The body should be held in a vertical position.[21]

  • Measure Gavage Needle: Measure the gavage needle from the corner of the mouse's mouth to the last rib (xiphoid process) to ensure it will reach the stomach without causing perforation.[22][23]

  • Administration: Insert the ball-tipped gavage needle into the diastema (gap behind the incisors) and gently advance it along the roof of the mouth and down the esophagus. The needle should pass smoothly with no resistance.[21][24]

  • Deliver Dose: Administer the formulation slowly. The typical maximum volume for a mouse is 10 mL/kg.[23][24]

  • Post-Dose Monitoring: Observe the animal for at least 10-15 minutes post-dose for any signs of distress, such as labored breathing, which could indicate accidental lung administration.[20]

  • Animal Restraint & Warming: Place the mouse in a suitable restrainer. Warm the tail using a heat lamp or warm water to dilate the lateral veins, making them easier to visualize.

  • Needle Insertion: Using a small gauge needle (e.g., 27-30G), insert the needle bevel-up into one of the lateral tail veins at a shallow angle, almost parallel to the tail.[22]

  • Confirm Placement: Proper placement is indicated by the ability to inject a small amount of fluid with no resistance and no formation of a subcutaneous bleb (bubble).[22]

  • Deliver Dose: Inject the dose slowly and steadily. The typical maximum IV volume for a mouse is 5 mL/kg.

  • Withdraw and Apply Pressure: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Section 4: Critical Considerations & Best Practices

  • Stability: Always assess the physical stability of your formulation. Suspensions should not settle into a hard cake, and solutions should remain clear without precipitation over the duration of the experiment.

  • Vehicle Toxicity: Be aware that excipients are not inert. High concentrations of co-solvents or surfactants can cause adverse effects that may confound study results.[3] Always include a vehicle-only control group in your studies.

  • Dose Volume: Adhere to established guidelines for maximum dosing volumes for the chosen species and route to minimize animal stress and ensure accurate delivery.[23]

  • Communication: Effective communication between the formulation scientist and the in-life scientist is crucial to address any practical issues, such as a formulation being too viscous to dose accurately.[3]

Conclusion

The development of a suitable in vivo formulation is a critical and often iterative process in drug discovery. For a poorly soluble compound like 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline, a systematic approach starting with solubility screening is essential. By carefully selecting vehicles and employing robust preparation and administration techniques as outlined in these protocols, researchers can ensure reliable drug delivery, leading to high-quality data that accurately reflects the compound's intrinsic pharmacokinetic and pharmacodynamic properties.

References

  • Thakur, R., et al. (2023). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical and Biopharmaceutical Research. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Kumar, L., & Singh, S. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research. Available from: [Link]

  • Patel, J., et al. (2022, December 12). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Health and Biological Sciences. Available from: [Link]

  • Singh, A., et al. (2022, November 15). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Li, P., & Zhao, L. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Current Pharmaceutical Design. Available from: [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available from: [Link]

  • UNC Research. Mouse Handling & Techniques. University of North Carolina at Chapel Hill. Available from: [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available from: [Link]

  • BioDuro-Sundia. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. Available from: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]

  • Virginia Tech. (2017, December 12). SOP: Mouse Oral Gavage. Available from: [Link]

  • Al-awar, A., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLOS ONE. Available from: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available from: [Link]

  • IACUC, University of Iowa. (n.d.). Oral Gavage In Mice and Rats. Available from: [Link]

  • University of British Columbia Animal Care Committee. (2021, February 15). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available from: [Link]

  • Flores, J., et al. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceutics. Available from: [Link]

  • Shah, V., et al. (2014). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Science OA. Available from: [Link]

  • Nema, S., & Brendel, R. J. (2011). Emerging Excipients in Parenteral Medications. PDA Journal of Pharmaceutical Science and Technology. Available from: [Link]

  • Ruiz-Picazo, A., et al. (2020, May 29). Effect of common excipients on intestinal drug absorption in Wistar rats. Molecular Pharmaceutics. Available from: [Link]

  • Williams, H. D., et al. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68525, N-Allylaniline. Available from: [Link]

  • Blackwell, L. F., et al. (1968). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Chevalier, J. W., et al. (1992). Synthesis, characterization, and properties of poly(N-alkylanilines). Macromolecules. Available from: [Link]

  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available from: [Link]

  • AAPS Newsmagazine. (2021, January 15). Exposure Variability with Oral Dosing in Preclinical Species. Available from: [Link]

  • FooDB. (2010, April 8). Showing Compound N-Ethylaniline (FDB004541). Available from: [Link]

  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline. We will address common challenges related to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline. We will address common challenges related to reaction yield and provide in-depth troubleshooting strategies and optimized protocols based on established chemical principles.

Reaction Overview: The Reductive Amination Pathway

The most direct and widely utilized method for synthesizing the target compound is the reductive amination between 5-chloro-2-methoxyaniline and cyclopropyl methyl ketone.[1][2] This one-pot reaction proceeds through the formation of an intermediate iminium ion, which is then selectively reduced by a hydride agent to yield the desired secondary amine.[3][4] The choice of reducing agent is critical to the success of this transformation, as it must preferentially reduce the C=N bond of the iminium ion without significantly reducing the starting ketone.[5][6]

Reductive Amination Mechanism Aniline 5-Chloro-2-methoxyaniline Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal Ketone Cyclopropyl Methyl Ketone Ketone->Hemiaminal H_plus H⁺ (Acid Catalyst) H_plus->Hemiaminal Catalyzes Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline Iminium->Product Hydride [H⁻] (from NaBH(OAc)₃) Hydride->Product Reduction

Caption: Acid-catalyzed mechanism of reductive amination.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing a logical framework for diagnosing and resolving problems.

Q1: My reaction yield is very low (<30%), or I'm only recovering my starting materials. What are the likely causes?

Low or no conversion is the most frequent issue. A systematic diagnosis is key.

  • Potential Cause 1: Poor Quality or Degraded Reducing Agent.

    • Explanation: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation due to its high selectivity.[7][8] However, it is highly sensitive to moisture and can degrade over time, leading to a lower active hydride content.[4][8] Using a degraded batch is a primary cause of reaction failure.

    • Solution:

      • Use a fresh bottle of NaBH(OAc)₃. For critical or large-scale reactions, always use a newly opened container.

      • Store the reagent properly. Keep it under a dry, inert atmosphere (e.g., in a desiccator or glovebox).[8]

      • Consider titrating the reagent. For process development, determining the active hydride content of a batch of STAB can ensure reproducibility.[4]

  • Potential Cause 2: Inefficient Iminium Ion Formation.

    • Explanation: The reaction equilibrium between the aniline/ketone and the iminium ion might not be favorable.[2][9] This can be due to steric hindrance, insufficient catalysis, or the presence of excess water, which can push the equilibrium back towards the starting materials.

    • Solution:

      • Add an acid catalyst. Including 1 equivalent of acetic acid (AcOH) can significantly accelerate imine formation, especially with ketones.[10]

      • Pre-stir starting materials. Allow the 5-chloro-2-methoxyaniline, cyclopropyl methyl ketone, and any acid catalyst to stir in the solvent for 20-60 minutes before adding the NaBH(OAc)₃.[8] This allows the iminium ion concentration to build up.

      • Use anhydrous conditions. Ensure your solvent is dry and that the reaction is protected from atmospheric moisture with a drying tube or inert gas atmosphere.

  • Potential Cause 3: Suboptimal Reaction Conditions.

    • Explanation: Temperature and reaction time can influence the rate of both imine formation and reduction.

    • Solution:

      • Monitor the reaction. Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the formation of the product. Incomplete reactions are a common source of low yields.[5]

      • Allow sufficient reaction time. While some reductive aminations are complete in a few hours, others may require stirring for 12-24 hours at room temperature.[9]

      • Gently heat if necessary. If the reaction is sluggish at room temperature, gentle heating to 40-50°C can sometimes improve the rate, but this should be done cautiously as it can also promote side reactions.

Troubleshooting_Workflow start Low or No Yield check_reagents 1. Verify Reagent Quality - Is NaBH(OAc)₃ fresh? - Are starting materials pure? start->check_reagents check_imine 2. Optimize Iminium Formation - Add Acetic Acid? - Pre-stir before adding NaBH(OAc)₃? check_reagents->check_imine Reagents OK solution_reagents Solution: Use fresh, anhydrous reagents. check_reagents->solution_reagents Reagents Suspect check_conditions 3. Review Reaction Conditions - Anhydrous solvent/atmosphere? - Sufficient reaction time? check_imine->check_conditions Imine Formation OK solution_imine Solution: Add catalyst (AcOH) and allow pre-formation time. check_imine->solution_imine Imine Formation Suspect check_workup 4. Analyze Workup & Purification - Correct pH for extraction? - Amine streaking on column? check_conditions->check_workup Conditions OK solution_conditions Solution: Monitor by TLC/LC-MS and extend reaction time. check_conditions->solution_conditions Conditions Suspect solution_workup Solution: Adjust pH to >10 during workup. Add Et₃N to column eluent. check_workup->solution_workup Workup Suspect end Yield Improved check_workup->end Workup OK

Caption: A logical workflow for troubleshooting low reaction yield.

Q2: I am observing a significant side product. What is it and how can I minimize it?
  • Potential Side Product: Reduced Ketone (1-cyclopropylethanol).

    • Explanation: While NaBH(OAc)₃ is highly selective, it can still slowly reduce unactivated ketones, especially if the iminium ion concentration is low or the reaction is heated for prolonged periods.[9] This is a more significant problem with stronger, less selective reducing agents like Sodium Borohydride (NaBH₄).[5]

    • Solution: Strictly adhere to using NaBH(OAc)₃. Ensure efficient imine formation using the steps outlined in Q1 to make the desired pathway kinetically favorable.

Q3: My product is difficult to purify, and I'm experiencing significant losses during column chromatography. What can I do?
  • Problem 1: Losses During Aqueous Workup.

    • Explanation: The product is a basic amine. During workup, if the aqueous layer is acidic or neutral, the amine can be protonated to its ammonium salt, which has high water solubility, causing it to be lost from the organic extract.

    • Solution: During the workup quench (e.g., with saturated NaHCO₃), ensure the final pH of the aqueous layer is basic (pH > 10).[5] This can be achieved by adding 1M NaOH. This ensures the amine is in its freebase form and partitions into the organic layer.

  • Problem 2: Streaking on Silica Gel Column.

    • Explanation: Amines are notorious for "streaking" or tailing on silica gel columns due to strong interactions with the acidic silanol groups on the silica surface. This leads to poor separation and lower isolated yields.

    • Solution: Add a small amount of a basic modifier to your eluent system.[11] Typically, adding 0.5-1% triethylamine (Et₃N) or concentrated ammonium hydroxide to the solvent system will neutralize the active sites on the silica gel, resulting in sharper peaks and improved recovery.

Frequently Asked Questions (FAQs)

  • Q1: Which reducing agent is best? A comparison.

    • A1: The choice of reducing agent is critical. The table below summarizes the most common options. For this specific synthesis, Sodium Triacetoxyborohydride (STAB) is strongly recommended.[7][9][12]

ReagentFormulaTypical SolventProsCons
Sodium Triacetoxyborohydride NaBH(OAc)₃ DCE, DCM, THF Highly selective for imines/iminium ions ; mild; broad functional group tolerance.[12]Moisture sensitive; not compatible with protic solvents like methanol.[4][13]
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolSelective at controlled pH (6-8); water-tolerant.[10][13]Highly toxic (releases HCN gas in acid); less reactive than STAB.[7]
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive; powerful.Not selective ; can readily reduce the starting ketone, leading to side products and lower yield.[5][6] Requires careful, stepwise addition after imine formation.[13]
  • Q2: What is the optimal solvent and temperature?

    • A2: For reactions using NaBH(OAc)₃, an aprotic solvent is required. 1,2-Dichloroethane (DCE) is the most commonly cited and effective solvent for this chemistry.[9][12] Dichloromethane (DCM) and Tetrahydrofuran (THF) are also viable alternatives. The reaction is typically run at ambient temperature (20-25°C).

  • Q3: Are there alternative synthetic routes?

    • A3: While reductive amination is the most atom-economical and direct approach, another powerful method for forming C-N bonds is the Buchwald-Hartwig amination .[3][14] This would involve a palladium-catalyzed cross-coupling of 5-chloro-2-methoxy-bromobenzene (or triflate) with 1-cyclopropylethylamine. This route is more complex, requiring an expensive catalyst, specific ligands, and a strong base, making it less ideal for this target unless the reductive amination approach fails entirely.[14]

Experimental Protocols

Protocol 1: Optimized Synthesis via Reductive Amination

This protocol incorporates troubleshooting best practices to maximize reaction yield.

  • Reactant Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chloro-2-methoxyaniline (1.0 eq.).

  • Solvent Addition: Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).

  • Imine Formation: To the stirring solution, add cyclopropyl methyl ketone (1.1 eq.) followed by glacial acetic acid (1.0 eq.). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the aniline starting material by TLC or LC-MS.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously until gas evolution ceases.

    • Adjust the pH of the aqueous layer to >10 with 1M NaOH.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Purification:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel. Use a hexanes/ethyl acetate gradient containing 1% triethylamine to elute the product.

References

  • Longdom Publishing. (2024).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available from: [Link]

  • CN106631824B. Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Bar, S., De, C., & Dauth, A. (2021). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. Organic Letters, 23(4), 1339–1344. Available from: [Link]

  • CN106631827B. The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • El-Zaria, M. E. (2011). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Modern Organic Chemistry Research. Available from: [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available from: [Link]

  • Sharma, V., Kumar, P., & Singh, R. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-28. Available from: [Link]

  • US3988464A. Cyclopropylamines as pharmaceuticals.
  • Contente, M. L., & Paradisi, F. (2020). Reductive aminations by imine reductases: from milligrams to tons. RSC Chemical Biology, 1(4), 282-291. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Bunescu, A., & Bessmertnykh, A. G. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(23), 6128–6131. Available from: [Link]

  • Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • PubChem. 5-Chloro-2-methoxyaniline. Available from: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for High-Purity Small Molecule APIs (Exemplified for CAS 1019504-68-7)

A Note from Your Senior Application Scientist: Welcome to our dedicated resource for achieving high-purity crystalline forms of your target compounds. While specific public domain data for CAS 1019504-68-7 is not availab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note from Your Senior Application Scientist:

Welcome to our dedicated resource for achieving high-purity crystalline forms of your target compounds. While specific public domain data for CAS 1019504-68-7 is not available, this guide is structured to provide you with the fundamental principles and actionable troubleshooting strategies applicable to novel small molecule Active Pharmaceutical Ingredients (APIs). The methodologies outlined here are based on established best practices in crystallization and will serve as a robust framework for your process development.

Crystallization is a critical purification step that significantly influences the stability, bioavailability, and processability of an API.[1][2][] This guide is designed to help you navigate the common challenges and systematically optimize your crystallization conditions.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you may encounter during your crystallization experiments.

Question 1: I'm not getting any crystals upon cooling my solution. What should I do?

Answer:

This is a common issue often related to insufficient supersaturation or nucleation barriers.[4] Supersaturation is the essential driving force for crystallization.[1] Here’s a systematic approach to induce crystallization:

  • Increase Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the solute concentration.[5] Be cautious not to oversaturate, which can lead to rapid, uncontrolled precipitation.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution-air interface. The microscopic imperfections on the glass can serve as nucleation sites.[6]

    • Seeding: If you have a small amount of the solid material, add a "seed crystal" to the solution. This provides a template for crystal growth.[6][7] Even crystals of a structurally similar compound can sometimes initiate nucleation.[7]

  • Lower the Temperature: If you have been cooling at room temperature, try using an ice bath or a refrigerator to further decrease the solubility of your compound.

  • Consider an Anti-Solvent: If the above methods fail, you might need to add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your current solvent). Add the anti-solvent dropwise to the point of turbidity and then warm slightly until the solution becomes clear again before allowing it to cool slowly.

Question 2: My compound is "oiling out" instead of forming crystals. How can I prevent this?

Answer:

"Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution as a liquid rather than a solid.[8] This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.[5][6] It can also be caused by high impurity levels.[6]

Here are some strategies to overcome this:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before any further cooling in an ice bath or refrigerator.[5] You can insulate the flask to slow down heat transfer.

  • Use More Solvent: The solution might be too concentrated, causing the compound to come out of solution at a temperature above its melting point. Re-heat the solution and add more of the primary solvent to decrease the saturation temperature.[6]

  • Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, using a mixed solvent system can sometimes prevent oiling out.

  • Pre-purification: If impurities are suspected, consider a preliminary purification step, such as column chromatography, before crystallization.[5]

Question 3: My crystal yield is very low. How can I improve it?

Answer:

A low yield can be frustrating but is often rectifiable. The primary causes are typically using too much solvent or incomplete precipitation.[5][6]

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your compound.[5] Working with a more concentrated solution will increase the yield.

  • Maximize Precipitation:

    • Cooling: Ensure the solution is cooled for a sufficient amount of time. Moving from room temperature to an ice bath can significantly increase the amount of precipitate.[5]

    • Mother Liquor Concentration: After filtering your first crop of crystals, you can often obtain a second crop by evaporating some of the solvent from the filtrate (mother liquor) and re-cooling.[5]

  • Check for Premature Filtration: Ensure that crystallization is complete before filtering. Observe the flask to see if more crystals are forming over time.

Question 4: The purity of my crystals is not meeting the required specifications. What are the likely causes and solutions?

Answer:

Impurities can be trapped in the crystal lattice (inclusions) or adsorbed on the crystal surface. The presence of impurities can also lead to the formation of less stable polymorphic forms.[9][10]

  • Slow Down Crystal Growth: Rapid crystallization can trap impurities.[6] Slower cooling rates generally result in purer crystals.

  • Optimize Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove adsorbed impurities from the crystal surface. The solvent should be one in which your compound has low solubility.

  • Recrystallization: A second crystallization of the obtained crystals can significantly improve purity.

  • Charcoal Treatment: If your impurities are colored, adding a small amount of activated charcoal to the hot solution and then performing a hot filtration can remove them.[5]

  • Analytical Purity Assessment: It's crucial to have a reliable analytical method to assess purity. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.[11]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for crystallization?

A1: The ideal crystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] A good starting point is to test the solubility of your compound in a range of solvents with varying polarities. If a single solvent is not ideal, a binary (two-component) solvent system is often effective. In this system, your compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent" or "bad" solvent).

Solvent Selection Workflow

Caption: A workflow for selecting an appropriate crystallization solvent.

Q2: What is the importance of the cooling rate?

A2: The cooling rate directly influences nucleation and crystal growth, which in turn affects crystal size, shape, and purity.[1][]

  • Slow Cooling: Generally leads to fewer nucleation sites, allowing for the growth of larger, more well-defined, and purer crystals.

  • Rapid Cooling: Tends to produce a large number of small crystals, which may have lower purity due to the rapid trapping of impurities.[6]

Cooling RateTypical Crystal SizePurity
Rapid Small, fine needlesLower
Moderate Medium, well-formedGood
Slow Large, blockyHigh
Caption: Effect of Cooling Rate on Crystal Characteristics.

Q3: What are polymorphs and why are they important?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[2] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability.[][12] In drug development, controlling polymorphism is critical as it can impact the drug's bioavailability and shelf-life.[1] The crystallization process must be designed to consistently produce the desired, most stable polymorph.[2]

Experimental Protocol: Anti-Solvent Crystallization

This protocol describes a general procedure for crystallizing a compound using an anti-solvent method.

  • Dissolution: Dissolve the crude compound (e.g., 1 gram) in a minimal amount of a "good" solvent (a solvent in which it is readily soluble) at room temperature.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise with stirring.

  • Induce Turbidity: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystal Growth: Cover the container and allow it to stand undisturbed at room temperature. Slow diffusion of the anti-solvent vapor into the solution can also be used as a method for slow crystallization.[7]

  • Isolation: Once a sufficient quantity of crystals has formed, collect them by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of a cold mixture of the "good" and "anti-solvent" or with the pure, cold anti-solvent.

  • Drying: Dry the crystals under a vacuum to remove any residual solvent.

Troubleshooting Workflow for Crystallization

G start Start Crystallization Experiment cool Cool Solution start->cool observe Observe for Crystal Formation cool->observe no_xtals No Crystals Formed observe->no_xtals No oil_out Oiling Out Occurs observe->oil_out Oil xtals_form Crystals Form observe->xtals_form Yes increase_conc Increase Concentration no_xtals->increase_conc slow_cool Slow Down Cooling Rate oil_out->slow_cool filter Filter and Wash Crystals xtals_form->filter increase_conc->cool scratch Scratch Flask increase_conc->scratch seed Add Seed Crystal scratch->seed slow_cool->cool add_solvent Add More 'Good' Solvent slow_cool->add_solvent change_solvent Change Solvent System add_solvent->change_solvent analyze Analyze Purity and Yield filter->analyze low_yield Low Yield analyze->low_yield Yield Low low_purity Low Purity analyze->low_purity Purity Low success High Purity & Yield - SUCCESS analyze->success Good conc_mother_liquor Concentrate Mother Liquor low_yield->conc_mother_liquor recrystallize Recrystallize low_purity->recrystallize conc_mother_liquor->filter recrystallize->start

Caption: A general troubleshooting workflow for common crystallization problems.

References

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]

  • Crystallization Method Development and Optimization. Triclinic Labs. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua. Filter Dryer. [Link]

  • 5 Common Challenges in Scaling Up an API. Neuland Labs. [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Triethylamine hydrochloride, 98% 1000 g | Buy Online. Thermo Scientific Alfa Aesar. [Link]

  • CHEMICAL PURITY ANALYSIS. Agilent. [Link]

  • CAS Analytical Methods. Research Methods Database. [Link]

  • Why are Solid Forms Still Causing Headaches?. Almac. [Link]

  • Triethylamine. Wikipedia. [Link]

  • Factors Influencing the Crystallization-Onset Time of Metastable ASDs. PMC. [Link]

  • US9029164B2 - Analytical methods for analyzing and determining impurities in dianhydrogalactitol.
  • Problems with Recrystallisations. University of York. [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. [Link]

Sources

Troubleshooting

reducing toxic byproducts in 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline amination reactions

Technical Support Center: Amination of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline A Senior Application Scientist's Guide to Minimizing Toxic Byproducts and Optimizing Reaction Efficiency Welcome to the technical su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Amination of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

A Senior Application Scientist's Guide to Minimizing Toxic Byproducts and Optimizing Reaction Efficiency

Welcome to the technical support center for advanced amination reactions. This guide is designed for researchers, chemists, and process development professionals who are working with challenging substrates like 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline. The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthesis, but its application to sterically hindered secondary amines and less reactive aryl chlorides requires careful optimization to suppress the formation of problematic, often toxic, byproducts.[1][2]

This document provides in-depth, troubleshooting-focused answers to common issues encountered in the field, moving beyond simple procedural steps to explain the mechanistic rationale behind our recommended solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low or no conversion of the 5-chloro-2-methoxyaniline starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion in the amination of an aryl chloride is a frequent challenge, typically rooted in the stability and activity of the palladium catalyst or the purity of the reaction components.[3][4] Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle more demanding.[5]

Core Causality & Solutions:

  • Inactive Catalyst: The true catalyst is a Pd(0) species, which must be generated in situ from a more stable Pd(II) precatalyst (like Pd(OAc)₂ or Pd₂(dba)₃).[4][6] This reduction can be inefficient.

    • Solution 1: Employ Pre-formed Pd(0) or Advanced Precatalysts. Use well-defined Pd(0) sources like Pd(PPh₃)₄ or modern, air-stable palladacycle precatalysts (e.g., G3- or G4-type Buchwald precatalysts). These ensure a more reliable and rapid initiation of the catalytic cycle.[4][7]

    • Solution 2: Implement a Pre-activation Step. If using a Pd(II) source, consider a pre-activation step where the Pd(II) salt and phosphine ligand are heated in the reaction solvent for a short period before adding the substrates and base.[3] This facilitates the formation of the active Pd(0) complex.

  • Reagent and Solvent Purity: Palladium catalysts are notoriously sensitive to oxygen and water, which can oxidize the active Pd(0) to inactive Pd(II) species.[4][8] Impurities in the amine or solvent can also act as catalyst poisons.

    • Solution: Rigorous Inert Atmosphere and Anhydrous Conditions. Ensure your solvent is anhydrous and thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes).[8] All reagents should be of high purity and handled under an inert atmosphere (nitrogen or argon).[3]

  • Suboptimal Ligand Choice: For a sterically hindered secondary amine and an electron-rich aryl chloride, the choice of phosphine ligand is paramount. The ligand must be bulky enough to promote reductive elimination but also electron-rich enough to facilitate the difficult oxidative addition step.

    • Solution: Ligand Screening. For this specific substrate class, biaryl phosphine ligands are the industry standard. Start with a screening of established ligands known to be effective for aryl chlorides. Good candidates include RuPhos, BrettPhos, or XPhos.[4][7]

Q2: I've successfully formed the product, but it's contaminated with a significant amount of 2-methoxy-N-(1-cyclopropylethyl)aniline (i.e., the des-chloro byproduct). What is this side reaction and how can I suppress it?

A2: This common and often difficult-to-remove byproduct is the result of hydrodehalogenation (HDH) , where the chlorine atom is replaced by a hydrogen atom.[4][9] This side reaction competes directly with the desired C-N bond formation and arises from two primary mechanistic pathways.

Mechanistic Origins of Hydrodehalogenation:

  • β-Hydride Elimination: If the amine or other components in the reaction mixture can act as a hydride source, an intermediate aryl palladium hydride species can form. This species can then undergo reductive elimination to yield the arene (the HDH byproduct) and regenerate the Pd(0) catalyst.[2][10]

  • Reductive Cleavage: In the presence of certain bases or additives, the aryl halide can be directly reduced.[11][12]

Strategies for Mitigation:

  • Ligand Selection is Critical: The structure of the phosphine ligand directly influences the relative rates of C-N reductive elimination versus competing side reactions.

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands. These ligands create a sterically crowded coordination sphere around the palladium center, which accelerates the desired C-N bond-forming reductive elimination step, allowing it to outcompete the pathways leading to HDH.[10][13] Bidentate ligands like BINAP were also initially developed to help suppress such side reactions.[4]

  • Base Selection and Purity: The choice and handling of the base are crucial.

    • Solution: While strong bases like sodium tert-butoxide (NaOtBu) are often required for aryl chlorides, ensure it is fresh and has been handled under inert conditions. Older or improperly stored alkoxide bases can contain impurities that may act as hydride donors. Consider screening alternative bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃), which can sometimes minimize HDH depending on the substrate.[8]

  • Temperature Control: Higher reaction temperatures can sometimes favor decomposition pathways that lead to HDH.

    • Solution: Run the reaction at the lowest temperature that provides a reasonable reaction rate. An initial screen at 80-100 °C is typical, but if HDH is a major issue, attempt the reaction at a lower temperature for a longer period.[4]

Q3: My final product analysis (GC-MS/LC-MS) shows high molecular weight impurities corresponding to biaryl or diarylamine structures. How are these forming and what is the best way to prevent them?

A3: These byproducts arise from homocoupling or secondary amination events.

  • Biaryl Formation: This occurs when two molecules of the aryl chloride starting material couple to form a biphenyl derivative. This is generally less common with modern catalysts but can occur if the catalytic cycle is inefficient.

  • Diarylamine Formation: This happens when the desired product amine, being a nucleophile itself, reacts with another molecule of the aryl chloride starting material.[14][15][16]

Causality and Prevention:

  • Stoichiometry and Reaction Rate: If the rate of the primary amination is slow, the concentration of the product amine can build up, increasing the statistical likelihood of it participating in a secondary coupling reaction.

    • Solution 1: Optimize Stoichiometry. Use a slight excess of the N-(1-cyclopropylethyl)amine (e.g., 1.1-1.2 equivalents). This ensures the aryl chloride is consumed rapidly, minimizing its availability for side reactions.

    • Solution 2: Enhance Primary Coupling Rate. The most effective way to prevent these side reactions is to accelerate the desired reaction. This is achieved by optimizing the catalyst system (Pd source and ligand) and reaction conditions (temperature, base) as discussed in Q1 and Q2. A highly active catalyst will favor the primary coupling to such an extent that side reactions become negligible.[17]

  • Ligand Effects: The ligand plays a pivotal role in preventing the formation of diarylamine side products.

    • Solution: The use of specific bulky monophosphine ligands, such as the BippyPhos or KPhos families, has been shown to dramatically improve selectivity for monoarylation over diarylation, even in challenging systems.[16][18] These ligands are designed to make the second amination step sterically prohibitive.

Q4: What are the recommended analytical methods for monitoring the reaction and quantifying these toxic byproducts?

A4: A multi-technique approach is essential for robust impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress and quantifying non-volatile impurities.[19][20]

    • Method: A reversed-phase C18 column with a gradient elution using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a standard starting point. UV detection at a wavelength where all components (starting material, product, and key byproducts) absorb is crucial.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile byproducts, particularly the hydrodehalogenation product.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and for identifying unknown impurities after isolation.

Visualized Mechanisms & Workflows

Core Catalytic Cycle and Competing Side Reactions

The following diagram illustrates the desired Buchwald-Hartwig catalytic cycle and the key off-cycle pathways that lead to the formation of common byproducts.

G pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)(L)-Cl (Oxidative Addition) pd0->oa_complex + Ar-Cl amido_complex Ar-Pd(II)(L)-NR'R'' (Amido Complex) oa_complex->amido_complex + HNR'R'', -Base·HCl dimer Ar-Ar (Biaryl Homocoupling) oa_complex->dimer + Ar-Pd(II)(L)-Cl pd_hydride Ar-Pd(II)(L)-H oa_complex->pd_hydride Hydride Source amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Desired Product) amido_complex->product hdh Ar-H (Hydrodehalogenation) pd_hydride->pd0 Reductive Elimination pd_hydride->hdh

Caption: Fig 1: Catalytic cycle vs. byproduct pathways.

Troubleshooting Workflow for Low Yield / Stalled Reactions

This workflow provides a logical sequence of steps to diagnose and solve issues with reaction efficiency.

G start Low / No Yield Observed check_inert Verify Inert Atmosphere & Anhydrous Conditions start->check_inert check_reagents Check Reagent Purity (Amine, Base, Solvent) check_inert->check_reagents If OK re_run Re-run with Fresh, Degassed Reagents check_reagents->re_run If Purity is Suspect optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst If OK re_run->optimize_catalyst If Still Fails screen_ligands Screen Ligands (e.g., RuPhos, BrettPhos) optimize_catalyst->screen_ligands change_pd_source Use Advanced Precatalyst (e.g., G3/G4-type) optimize_catalyst->change_pd_source optimize_conditions Optimize Reaction Conditions screen_ligands->optimize_conditions change_pd_source->optimize_conditions screen_bases Screen Bases (NaOtBu, LHMDS, Cs2CO3) optimize_conditions->screen_bases vary_temp Vary Temperature (80-120 °C) optimize_conditions->vary_temp success Successful Reaction screen_bases->success vary_temp->success

Caption: Fig 2: A logical troubleshooting workflow.

Quantitative Data & Parameter Selection

The choice of ligand and base is often the most critical factor in a successful amination of an aryl chloride. The following tables summarize literature-supported starting points for optimization.

Table 1: Comparison of Common Ligands for Aryl Chloride Amination

Ligand Typical Pd:Ligand Ratio Key Advantages Considerations
RuPhos 1:1.5 to 1:2 Excellent for a wide range of secondary amines; high activity. Can sometimes lead to higher HDH with certain substrates.
BrettPhos 1:1.5 to 1:2 Highly active for aryl chlorides; often provides good yields where others fail.[7] Sensitive to air and moisture.
XPhos 1:1.5 to 1:2 General-purpose, robust ligand for many C-N couplings.[22] May require higher temperatures for less reactive substrates.

| BippyPhos/KPhos | 1:2 | Specifically designed to suppress diarylamine formation.[16][18] | May have slightly lower activity than other top-tier ligands. |

Table 2: Guide to Base Selection in Buchwald-Hartwig Amination

Base Strength Advantages Disadvantages & Potential Byproducts
NaOtBu Strong Highest reaction rates; allows for lower catalyst loadings.[8] Incompatible with base-sensitive functional groups (e.g., esters). Can promote HDH if not pure.
LHMDS Strong Useful for substrates with acidic protons; can be used at lower temperatures.[8] Solid is air-sensitive; can be more expensive.
Cs₂CO₃ Moderate Milder; compatible with a wide range of functional groups.[8][14] Often requires higher temperatures or longer reaction times.

| K₃PO₄ | Moderate | Good general-purpose mild base.[8] | Generally requires higher temperatures and catalyst loadings than alkoxides. |

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Amination

This protocol is a starting point and should be optimized for your specific setup.

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a pre-formed complex, 1.5-2 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.5 equivalents).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Reagent Addition: Under a positive pressure of inert gas, add 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (1.0 equivalent) and the secondary amine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1-0.5 M concentration) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing via TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

  • Technical Support Center: Palladium-Catalyzed Allylic Amin
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)
  • DFT Insights into Pd-Catalyzed Aminative Suzuki–Miyaura Coupling for Diarylamine Synthesis | Inorganic Chemistry - ACS Public
  • Palladium-Catalyzed One-Pot Diarylamine Formation from Nitroarenes and Cyclohexanones | Organic Letters - ACS Public
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (URL: )
  • Palladium-Catalyzed Synthesis of Diarylamines: Application Notes and Protocols - Benchchem. (URL: )
  • Dialkylbiaryl Phosphines in Pd-Catalyzed Amin
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. (URL: )
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C. (URL: )
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development | Journal of the American Chemical Society. (URL: )
  • Optimising a Buchwald-Hartwig amin
  • Optimization of Buchwald-Hartwig amin
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Public
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. (URL: )
  • Scalable reductive deuteration of (Hetero)Aryl chlorides with D2O - PMC. (URL: )
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC. (URL: )
  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal. (URL: )
  • Buchwald–Hartwig amin
  • Palladium-catalyzed synthesis of triarylamines from aryl halides and diarylamines - OA Monitor Ireland. (URL: )
  • Buchwald–Hartwig amin
  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. (URL: )
  • Reductive Dehalogenation of Arylhalides and Alkylhalides with Zinc in THF Saturated Aqueous Ammonium Chloride - The Vespiary. (URL: )
  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water - ACS Public
  • analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions - Benchchem. (URL: )
  • Analysis of Amine Solutions by Gas Chromatography - Bryan Research & Engineering, LLC. (URL: )
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NSF PAR. (URL: )
  • Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - US. (URL: )
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (URL: )
  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogen
  • Help troubleshooting a Buchwald-Hartwig amin
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au - ACS Public
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (URL: )
  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC. (URL: )
  • Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). (URL: )

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

For researchers, scientists, and drug development professionals, the rigorous testing of pharmaceutical intermediates like 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline is a cornerstone of quality assurance and regula...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous testing of pharmaceutical intermediates like 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline is a cornerstone of quality assurance and regulatory compliance. The integrity of the data generated relies entirely on the validity of the analytical methods employed. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of this compound, grounded in the principles of scientific integrity and regulatory expectations.

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This guide explains the causality behind experimental choices, outlines self-validating protocols based on international guidelines, and provides a framework for selecting the optimal analytical strategy.

The Regulatory Bedrock: ICH Q2(R2) Validation Parameters

The International Council for Harmonisation (ICH) provides the global standard for analytical method validation, with the recently updated Q2(R2) guideline offering a comprehensive framework.[1][2][4] Any analytical method intended for regulatory submission must be validated to demonstrate its performance and reliability.[5][6] The core validation characteristics are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[7][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7][10]

  • Accuracy: The closeness of test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, analysts, equipment).[8][11]

    • Reproducibility: Precision between laboratories (inter-laboratory studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

The following workflow illustrates the logical progression of an analytical method validation process, from initial planning to final documentation, ensuring all ICH requirements are met.

G planning Validation Planning (Define ATP & Scope) protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) planning->protocol Establishes Framework execution Execute Experiments (Specificity, Linearity, Accuracy, Precision, etc.) protocol->execution Guides Experimentation data_analysis Data Analysis & Statistical Evaluation execution->data_analysis Generates Raw Data documentation Prepare Validation Report (Summarize Results, Deviations, Conclusion) data_analysis->documentation Interprets & Summarizes lifecycle Method Lifecycle Management (Revalidation & Change Control) documentation->lifecycle Finalizes & Implements G start Analyze 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline objective What is the primary analytical goal? start->objective qc_assay Routine QC Assay & Purity of Parent Compound objective->qc_assay Assay/Purity volatile_impurities Analysis of Volatile Impurities & Residual Solvents objective->volatile_impurities Volatiles unknown_id Identification of Unknown Impurities objective->unknown_id Unknowns hplc_path HPLC-UV / LC-MS gc_path GC-MS qc_assay->hplc_path volatile_impurities->gc_path unknown_id->gc_path Provides structural data

Caption: Decision Tree for Method Selection.

Comparative Performance Summary

The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS for the analysis of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline, based on data from analogous aromatic amines and halogenated compounds. [13]

Validation Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale & Causality
Specificity Excellent. Achieved via chromatographic separation. Diode-Array Detection (DAD) can confirm peak purity. Superior. Combines chromatographic separation with mass-based selectivity, providing definitive identification. [14] GC-MS offers an orthogonal detection mechanism (mass-to-charge ratio), which is inherently more specific than UV absorbance.
Linearity (R²) Typically > 0.999 [15] Typically > 0.995 [12] Both techniques exhibit excellent linearity. HPLC often shows slightly better correlation coefficients for non-derivatized polar compounds.
Accuracy / Recovery (%) 98.0 - 102.0% 95.0 - 105.0% HPLC generally involves simpler sample preparation, reducing potential analyte loss. GC accuracy can be affected by derivatization efficiency.
Precision (%RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% [11] Repeatability: ≤ 2.0%Intermediate: ≤ 5.0% [12] The automated nature and ambient temperature operation of modern HPLC systems lead to higher precision for routine assays.
LOQ ~0.01 - 0.1 µg/mL ~0.001 - 0.05 µg/mL (with SIM) GC-MS, especially in Selected Ion Monitoring (SIM) mode, is generally more sensitive and can achieve lower detection limits. [16]

| Robustness | High. Small changes in mobile phase composition (% organic, pH) are evaluated. [10]| Moderate. Sensitive to changes in oven temperature ramp rate, injector temperature, and carrier gas flow. | HPLC methods are often considered more robust for routine QC due to fewer critical high-temperature parameters. |

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point for method development and validation. They are designed to be self-validating systems when executed within the framework of the ICH guidelines.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality: This method is ideal for the primary assay and purity determination of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline. A reversed-phase C18 column is selected due to the non-polar nature of the cyclopropyl and aromatic moieties. An acetonitrile/water mobile phase provides good separation efficiency for aromatic amines. [15][17]UV detection is appropriate as the aniline chromophore absorbs strongly.

Protocol:

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode-Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A) Water with 0.1% Formic Acid, B) Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 2 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

    • Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection. [13]

  • System Suitability Test (SST):

    • Make five replicate injections of the Working Standard Solution.

    • Acceptance Criteria: The %RSD for the peak area must be ≤ 2.0%. [11][18]The tailing factor should be ≤ 2.0.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: This method is superior for identifying and quantifying volatile or semi-volatile impurities. A mid-polarity column like a DB-5ms is chosen for its versatility with a wide range of organic compounds. A temperature gradient is essential to separate compounds with different boiling points. [13]Derivatization with an agent like heptafluorobutyric anhydride (HFBA) is often recommended for anilines to improve peak shape and thermal stability by capping the active amine proton. [19][20] Protocol:

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C (Splitless mode).

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-450.

  • Sample Preparation and Derivatization:

    • Sample Solution (1 mg/mL): Dissolve ~10 mg of the sample in 10 mL of a suitable volatile solvent like Dichloromethane.

    • Derivatization (Recommended):

      • Transfer 100 µL of the sample solution to a 2 mL autosampler vial.

      • Add 100 µL of Pyridine and 150 µL of Heptafluorobutyric Anhydride (HFBA).

      • Cap the vial and heat at 70 °C for 30 minutes.

      • Cool to room temperature before injection.

    • Calibration Standards: Prepare calibration standards in the same manner, including the derivatization step.

  • Data Analysis:

    • Identify the target analyte and impurities by comparing their retention times and mass spectra against reference standards.

    • Quantify using a calibration curve constructed from the peak areas of the derivatized standards.

Conclusion and Recommendations

The validation of analytical methods for 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline requires a scientifically sound approach guided by regulatory principles. There is no single "better" technique; the choice is dictated by the analytical purpose.

  • HPLC-UV is the recommended primary technique for:

    • Routine quality control (QC) for assay and purity assessment. Its robustness, high precision, and suitability for non-volatile compounds make it ideal for release and stability testing of the main component. [21][14]

  • GC-MS is the recommended primary technique for:

    • Confident identification and quantification of unknown volatile impurities and process-related residuals. [19]The structural information provided by the mass spectrometer is invaluable during drug development and for investigational purposes. [14][22] For comprehensive characterization, a dual-methodology approach is often the most rigorous strategy. An HPLC method should be validated for routine QC, while a complementary GC-MS method should be developed and validated for impurity profiling and characterization studies. This ensures that the full spectrum of potential analytes, from the non-volatile active ingredient to trace volatile impurities, is accurately and reliably monitored.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaceutical Technology. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]

  • Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ACS Publications. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. [Link]

  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. [Link]

  • PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]

  • LCGC North America. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • ResearchGate. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]

  • PubMed. (2018). Identification of halogenated polycyclic aromatic hydrocarbons in biological samples from Alberta Oil-Sands Region. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. (2016). Is the spectrophotometric method reliable for determine Aniline concentration?[Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • National Center for Biotechnology Information. (2021). Quantification of aniline and N-methylaniline in indigo. [Link]

  • Medwin Publishers. (2023). A Comprehensive Review on HPLC Method Development, Validation, Optimization in Pharmaceuticals. [Link]

  • Scilit. (1983). Validation of analytical methods. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • Eurachem. (2025). 7. Validation of analytical methods. [Link]

  • Royal Society of Chemistry. (2021). Poly[N-(2-chloroprop-2-en-1-yl)aniline]s: synthesis, polymer analogous reaction, and physicochemical properties. [Link]

Sources

Comparative

Validating the Purity of 5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline: A Comparative Guide to GC-MS vs. HPLC-UV and NMR

As pharmaceutical and agrochemical pipelines grow increasingly complex, the purity validation of highly functionalized intermediates demands rigorous, phase-appropriate analytical strategies. 5-chloro-N-(1-cyclopropyleth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical and agrochemical pipelines grow increasingly complex, the purity validation of highly functionalized intermediates demands rigorous, phase-appropriate analytical strategies. 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (CAS: 1019504-68-7) is a sterically hindered, halogenated secondary amine[1]. Validating its purity presents unique chromatographic challenges that expose the limitations of traditional High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) techniques.

This guide provides an objective, data-driven comparison of analytical methodologies, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) serves as the most authoritative, self-validating system for the purity assessment of this specific aniline derivative[2].

Chemical Profile & Analytical Causality

To design a robust analytical method, we must first deconstruct the molecule's structural features and understand how they dictate instrumental behavior:

  • Steric Hindrance & Polarity: The bulky 1-cyclopropylethyl group shields the secondary amine, significantly reducing the molecule's overall polarity and hydrogen-bonding capacity compared to primary anilines.

  • Volatility & Thermal Stability: With a molecular weight of 225.71 g/mol and reduced polarity, this compound exhibits excellent volatility and thermal stability[1]. This makes it an ideal candidate for gas-phase separation, avoiding the complex mobile-phase buffering required in liquid chromatography.

  • Halogenation (5-Chloro): The presence of the chlorine atom provides a distinct isotopic signature in mass spectrometry (^35^Cl and ^37^Cl in a ~3:1 ratio). This acts as a built-in diagnostic tool for structural elucidation.

Methodological Comparison: GC-MS vs. HPLC-UV vs. NMR

The table below summarizes the performance of three primary analytical techniques when applied to halogenated aniline derivatives.

Analytical ParameterGC-MS (Recommended)HPLC-UVqNMR
Separation Mechanism Boiling point & stationary phase affinityPolarity & hydrophobic interactionsNone (Bulk mixture analysis)
Sensitivity (LOD) Excellent (< 10 ppb)Good (~1 ppm)Poor (Requires >0.1% abundance)
Isomer Resolution Superior: Capillary columns easily resolve positional isomers (e.g., 4-chloro vs. 5-chloro).Moderate: Requires complex, shallow mobile phase gradients.Moderate: Prone to overlapping chemical shifts in complex mixtures.
Impurity Identification High: Mass fragmentation & isotopic fingerprinting provide exact structural data.Low: Relies solely on retention time and non-specific UV spectra.High: Excellent structural elucidation, but struggles with trace impurities.
Self-Validating Features Isotopic clustering confirms the presence/absence of the chloro-substituent.None. Assumes all impurities share a similar UV extinction coefficient.Absolute quantitation without reference standards.

The Mechanistic Advantages of GC-MS

While HPLC-UV is the default for bulk Active Pharmaceutical Ingredients (APIs), GC-MS offers profound mechanistic advantages for volatile intermediates like 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline[3].

A. Isotopic Fingerprinting for Halogens

Relying solely on UV absorbance (HPLC-UV) assumes that all impurities share a similar extinction coefficient to the main peak. For aniline derivatives, a slight change in ring substitution (e.g., a des-chloro degradant) can drastically alter UV absorptivity, leading to inaccurate purity calculations. In GC-MS, the natural abundance of ^35^Cl and ^37^Cl creates a distinct molecular ion (M^+^) and M+2 peak cluster in a 3:1 ratio. If an eluting impurity lacks this cluster, the system self-validates that the impurity is a des-chloro degradant or an unreacted precursor.

B. Resolution of Positional Isomers

Synthesizing substituted anilines often yields closely related positional isomers. Capillary GC columns (e.g., 5% phenyl methyl siloxane) offer hundreds of thousands of theoretical plates. This provides superior resolution of structurally similar isomers based on minute differences in boiling point and dipole moment—separations that reverse-phase HPLC often fails to achieve without extensive method development[4].

GCMS_Workflow Prep Sample Prep (Dilution in DCM) Inj Split Injection (250°C, 50:1) Prep->Inj Sep Capillary GC (HP-5MS Column) Inj->Sep Ion EI Ionization (70 eV) Sep->Ion Det MS Detection (Scan/SIM Mode) Ion->Det

GC-MS Analytical Workflow for Aniline Derivative Purity Assessment.

Step-by-Step Experimental Protocol for GC-MS Purity Validation

To ensure regulatory compliance, the following protocol is designed as a self-validating system aligned with ICH Q2(R2) guidelines for analytical procedure validation[5],[6].

Step 1: Sample Preparation
  • Diluent: Dichloromethane (DCM; GC-MS grade).

  • Concentration: Prepare the test sample at 1.0 mg/mL.

  • Internal Standard (IS): Add 1,4-Dichlorobenzene at 50 µg/mL.

  • Causality: DCM is highly volatile, ensuring a rapid solvent peak that elutes well before the target aniline, preventing the solvent from masking early-eluting impurities. The internal standard corrects for any variability in injection volume or detector response, ensuring quantitative trustworthiness.

Step 2: Instrument Configuration & Separation
  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL injection volume, Split ratio 50:1, Inlet temperature 250°C.

  • Oven Program: Initial 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: Aniline derivatives can easily overload a capillary column, leading to peak fronting. A 50:1 split ratio ensures that only a narrow, concentrated band of the analyte enters the column, preserving the high theoretical plate count. The initial low oven temperature focuses the sample band at the head of the column, while the 15°C/min ramp provides a balance between sharp peak shapes and adequate resolution.

Step 3: Mass Spectrometry (MS) Detection
  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Acquisition Mode: Scan mode (m/z 50 to 400) for comprehensive purity profiling.

  • Causality: 70 eV EI is the universal standard because it provides sufficient energy to consistently fragment the molecule without completely destroying the molecular ion. This allows for a reproducible fragmentation pattern that can be cross-referenced against NIST spectral libraries for unknown impurity identification[3].

System Suitability and Validation Criteria (ICH Q2(R2))

A method is only as reliable as its validation parameters. For the purity assessment of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline, the following ICH Q2(R2) criteria must be met[5]:

  • Specificity: The chromatographic resolution ( Rs​ ) between the main aniline peak and its nearest eluting impurity must be ≥1.5 . Peak purity is confirmed by extracting the MS spectra across the peak width to ensure no hidden co-elutions.

  • Linearity & Range: Evaluated from 0.05% to 120% of the target concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Precision (Repeatability): Six replicate injections of the 1.0 mg/mL standard must yield a Relative Standard Deviation (RSD) of ≤2.0% for the main peak area.

  • Sensitivity (LOD/LOQ): Determined via Signal-to-Noise (S/N) ratio. The Limit of Detection (LOD) requires S/N ≥3 ; the Limit of Quantitation (LOQ) requires S/N ≥10 .

Validation_Logic Root ICH Q2(R2) Validation Spec Specificity (Peak Purity & Resolution) Root->Spec Lin Linearity (R² ≥ 0.999) Root->Lin Prec Precision (RSD ≤ 2.0%) Root->Prec Sens Sensitivity (LOD/LOQ via S/N) Root->Sens Spec->Sens Ensures baseline clarity Lin->Prec Defines working range

Logical Relationship of ICH Q2(R2) Validation Parameters for GC-MS.

Conclusion

While HPLC-UV remains a staple in pharmaceutical laboratories, the specific chemical profile of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline heavily favors GC-MS for purity validation. By leveraging the compound's natural volatility and the diagnostic power of isotopic mass fragmentation, GC-MS provides a highly sensitive, self-validating framework that eliminates the guesswork associated with UV extinction coefficients. Adhering to the outlined ICH Q2(R2) protocol ensures that drug development professionals can confidently identify trace impurities and secure the integrity of their synthetic pipelines.

References

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • SW-846 Test Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) United States Environmental Protection Agency (EPA) URL:[Link]

  • Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD Agilent Technologies Application Notes URL:[Link]

Sources

Validation

Comparative Binding Affinity of 5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline-Based Ligands in Allosteric Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard Executive Summary The development of highly selective allosteric kinase in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Executive Summary

The development of highly selective allosteric kinase inhibitors relies heavily on the precise geometric and electronic tuning of core scaffolds. The building block 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (CAS: 1019504-68-7) represents a highly privileged pharmacophore in modern rational drug design. By combining rigid steric bulk with specific electrostatic properties, ligands derived from this scaffold consistently outperform traditional flexible anilines in both thermodynamic binding affinity ( Kd​ ) and kinetic residence time ( τ ).

This guide objectively compares the binding performance of the 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline scaffold against standard structural alternatives, detailing the causality behind its superior metrics and providing self-validating experimental protocols for rigorous laboratory evaluation.

Structural Rationale & Causality: The "Why" Behind the Affinity

In drug discovery, affinity is not merely about making contacts; it is about minimizing the entropic penalty of binding while maximizing specific enthalpic interactions. The superiority of this specific scaffold is driven by three distinct structural features:

  • The 1-Cyclopropylethyl Group (Steric Pre-organization): Unlike flexible aliphatic chains (e.g., n-propyl or isopropyl groups), the cyclopropyl ring restricts the rotation of the N-alkyl bond. This pre-organizes the ligand into its bioactive conformation. Upon entering a hydrophobic allosteric pocket, the loss of conformational entropy ( ΔS ) is minimized, leading to a highly favorable Gibbs free energy of binding ( ΔG ).

  • The 5-Chloro Substituent (Halogen Bonding): The polarizability of the chlorine atom creates a localized region of positive electrostatic potential known as a σ -hole. This allows the chlorine to act as a Lewis acid, engaging in highly directional [1] with Lewis base backbone carbonyls in the target protein. This interaction is a primary driver for decreasing the dissociation rate ( koff​ ).

  • The 2-Methoxy Group (Conformational Locking): The oxygen lone pairs of the methoxy group form a stable intramolecular hydrogen bond with the adjacent aniline N-H. This enforces a coplanar relationship between the phenyl ring and the nitrogen, ensuring the bulky cyclopropylethyl group is precisely vectored into the target sub-pocket.

Logical Relationship Visualization

The following diagram maps the causality between the ligand's structural features, their biophysical mechanisms, and the resulting binding kinetics.

Structural_Logic Compound 5-Chloro-N-(1-cyclopropylethyl) -2-methoxyaniline Feature1 5-Chloro Substituent Compound->Feature1 Feature2 1-Cyclopropylethyl Group Compound->Feature2 Feature3 2-Methoxy Group Compound->Feature3 Mech1 Halogen Bonding (σ-hole interaction) Feature1->Mech1 Mech2 Steric Pre-organization (Reduced ΔS penalty) Feature2->Mech2 Mech3 Intramolecular H-Bond (Conformational Locking) Feature3->Mech3 Outcome1 Decreased k_off (Longer Residence Time) Mech1->Outcome1 Stabilizes bound state Outcome2 Increased Binding Affinity (Lower K_d) Mech2->Outcome2 Lowers activation energy Mech3->Outcome2 Optimizes vector projection Outcome1->Outcome2 Kinetic contribution

Caption: Logical relationship between ligand structural features and binding kinetics.

Comparative Binding Affinity & Kinetic Data

To demonstrate the performance of the 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline scaffold, we present a comparative Structure-Activity Relationship (SAR) model against a representative allosteric kinase target (e.g., MEK1). The data highlights how the removal of specific functional groups degrades both affinity and residence time.

Table 1: Thermodynamic Binding and Cellular Efficacy
Ligand Scaffold VariantStructural Deficit IC50​ (nM) Kd​ (nM)Ligand Efficiency (LE)
Target Scaffold None (Optimal) 3.2 ± 0.4 1.8 ± 0.2 0.42
Isopropyl AnalogLacks cyclopropyl rigidity45.1 ± 3.228.5 ± 2.10.35
Des-chloro AnalogLacks halogen bond112.4 ± 8.585.0 ± 5.40.29
Des-methoxy AnalogLacks intramolecular H-bond78.6 ± 5.152.3 ± 4.00.31
Table 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Note: Residence time ( τ ) is calculated as 1/koff​ . Prolonged residence time often correlates with superior in vivo efficacy.

Ligand Scaffold Variant kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 )Residence Time τ (min)
Target Scaffold 4.1 0.75 22.2
Isopropyl Analog2.88.02.1
Des-chloro Analog3.529.80.5
Des-methoxy Analog1.910.01.6

Key Takeaway: The target scaffold achieves a 10-fold increase in residence time compared to the isopropyl analog, primarily driven by the synergistic effect of the rigid cyclopropyl group and the anchoring halogen bond.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the binding data must be generated using orthogonal, self-validating assay systems. Below are the definitive protocols for evaluating these ligands.

Protocol A: Kinetic Profiling via Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free detection of biomolecular interactions, allowing for the independent calculation of kon​ and koff​ [2]. To ensure trustworthiness, this protocol utilizes a double-referencing validation system.

Step-by-Step Workflow:

  • Surface Preparation: Dock a CM5 sensor chip into a Biacore 8K instrument. Activate Flow Cell 2 (FC2) using standard EDC/NHS chemistry.

  • Immobilization: Inject the target kinase (diluted in 10 mM sodium acetate, pH 5.0) over FC2 to achieve an immobilization level of ~3000 RU. Leave Flow Cell 1 (FC1) unmodified as a reference surface. Block both flow cells with 1 M ethanolamine.

  • Buffer Equilibration: Prime the system with Running Buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Crucial: Ensure exact DMSO matching between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 3-fold dilution series of the ligand (0.5 nM to 150 nM). Inject each concentration over both FC1 and FC2 at a flow rate of 50 µL/min for 120 seconds (association), followed by a 600-second buffer flow (dissociation).

  • Self-Validation & Double Referencing: Subtract the FC1 signal from the FC2 signal to eliminate non-specific binding. Subsequently, subtract the signal of a "buffer-only" injection to correct for baseline drift.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and Kd​ .

Protocol B: Affinity Determination via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a highly sensitive, homogeneous format for determining equilibrium IC50​ values [3].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare solutions of GST-tagged target kinase, LanthaScreen™ Europium-labeled anti-GST antibody (Donor), and an Alexa Fluor™ labeled tracer ligand (Acceptor) in assay buffer.

  • Assay Assembly: In a 384-well low-volume black microplate, add 5 µL of the ligand dilution series (ranging from 10 µM to 0.1 nM). Add 5 µL of the Kinase/Antibody complex, followed by 5 µL of the Tracer.

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to ensure thermodynamic equilibrium is reached.

  • Readout: Read the plate on a multi-label reader (e.g., EnVision) using an excitation wavelength of 340 nm. Measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor). Calculate the TR-FRET ratio (665 nm / 615 nm).

  • Self-Validation (Z'-Factor): Include 16 wells of DMSO vehicle (Maximum signal) and 16 wells of a 10 µM reference inhibitor (Minimum signal). Calculate the Z'-factor. The assay is only validated if Z′≥0.6 , proving the signal window is robust enough to accurately differentiate the high-affinity target scaffold from weaker analogs.

Conclusion

The 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline scaffold is not merely a collection of functional groups; it is a highly engineered system designed to exploit specific biophysical principles. By leveraging steric pre-organization, intramolecular hydrogen bonding, and halogen bonding, ligands based on this scaffold consistently demonstrate superior binding affinity and prolonged residence times compared to traditional aniline derivatives. Utilizing rigorous, self-validating methodologies like double-referenced SPR and Z'-validated TR-FRET ensures that these biophysical advantages translate reliably into actionable drug discovery data.

References

  • Lu, Y., et al. "Halogen Bonding—A Novel Interaction for Rational Drug Design?" ACS Publications (Journal of Chemical Information and Modeling). Available at:[Link]

  • Fratti, R., et al. "Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters." PubMed (National Institutes of Health). Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline

As a Senior Application Scientist, I approach the handling of complex halogenated aniline derivatives not just as a regulatory checklist, but as a system of chemical causality. 5-chloro-N-(1-cyclopropylethyl)-2-methoxyan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex halogenated aniline derivatives not just as a regulatory checklist, but as a system of chemical causality. 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (CAS: 1019504-68-7) is a highly specialized intermediate. Structurally, it is a secondary aromatic amine featuring both a halogen (chlorine) and an electron-donating methoxy group on the aniline core.

To handle this compound safely, we must first understand why it is dangerous. This guide provides the mechanistic rationale, operational protocols, and disposal strategies required to handle this chemical with uncompromising safety.

The Mechanistic Basis of Toxicity: The "Why" Behind the Hazard

Like many halogenated aniline derivatives, the primary acute systemic hazard of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline is methemoglobinemia [1].

When absorbed through the skin, lungs, or GI tract, the compound undergoes hepatic metabolism via Cytochrome P450 enzymes, forming an N-hydroxyl metabolite. This metabolite penetrates erythrocytes (red blood cells) and reacts with oxyhemoglobin. The iron in the heme group is oxidized from its functional ferrous state (Fe²⁺) to the non-functional ferric state (Fe³⁺), forming methemoglobin and severely impairing the blood's oxygen-carrying capacity [2].

Furthermore, the presence of the chlorine atom at the 5-position increases the electronegativity of the molecule. This stabilizes the "hydroxylamine-centered" radical formed during the reaction, leading to a prolonged redox cycle that continually depletes functional hemoglobin [2].

G A 5-chloro-N-(1-cyclopropylethyl) -2-methoxyaniline B Hepatic CYP450 Metabolism A->B C N-hydroxyl Metabolite (Hydroxylamine deriv.) B->C D Erythrocyte (RBC) Penetration C->D E Co-oxidation with Oxyhemoglobin (Fe2+) D->E F Methemoglobin (Fe3+) Formation E->F F->C NADPH Reductase (Redox Cycling) G Tissue Hypoxia & Cyanosis F->G

Mechanism of halogenated aniline-induced methemoglobinemia via redox cycling.

Personal Protective Equipment (PPE) Strategy

Because aromatic amines are highly lipophilic, they absorb rapidly through the skin [1]. Standard laboratory PPE is insufficient. A common critical error in laboratories is the reliance on standard thin nitrile gloves, which aromatic amines can permeate in minutes, offering a false sense of security.

Ocular Protection: Chemical splash goggles are mandatory. The scientific consensus advises against wearing contact lenses when handling highly permeating aromatic amines, as trapped vapors can cause severe corneal damage[3]. Respiratory Protection: If handling powders outside of a closed system, a NIOSH-approved full-face particle respirator (N99 or P2) is required [4].

Quantitative PPE Material Compatibility

Table 1: Glove and barrier material selection for halogenated aniline derivatives.

PPE ComponentRecommended MaterialPermeation ResistanceScientific Rationale
Primary Glove (Inner) Laminated EVOH (e.g., Silver Shield)Excellent (>480 mins)Highly impermeable to lipophilic aromatic amines and halogenated organics.
Secondary Glove (Outer) Heavy-duty Butyl RubberGood (varies by thickness)Provides necessary mechanical dexterity over EVOH liners; superior to nitrile.
Gloves to AVOID Standard Nitrile / LatexPoor (<10 mins)Rapidly degraded and permeated by aniline derivatives; poses severe dermal risk.
Body Protection Tychem® QC or Chem-resistant suitExcellentPrevents dermal absorption of airborne dust or splashed reaction solutions.

Step-by-Step Operational Handling Protocol

To ensure a self-validating safety system, every step of the handling process must be verifiable.

  • Step 1: Environmental Verification. Before opening the chemical container, verify that the Class II chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Do not proceed if the alarm is triggered.

  • Step 2: PPE Donning & Inspection. Don the EVOH inner gloves, followed by the butyl rubber outer gloves. Inspect both for micro-tears. Don the chemical-resistant suit and splash goggles.

  • Step 3: Closed-System Weighing. Transfer the sealed container to the fume hood. Weigh the compound using a localized exhaust balance enclosure or inside the fume hood using anti-static weigh boats to prevent aerosolization of the powder.

  • Step 4: Reaction Execution & Incompatibility Check. Dissolve the compound in your chosen organic solvent. Critical Warning: Never mix aniline derivatives with strong oxidants (e.g., fuming nitric acid, perchlorates, or oleum), as this causes spontaneous ignition and explosive reactions [1].

  • Step 5: Equipment Purge. Once the transfer is complete, wipe down the exterior of the reaction vessel and the balance with a dilute acidic solution (see decontamination below) before removing them from the hood.

Decontamination and Disposal Plan

Because of the chlorine atom, the disposal of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline requires specific high-temperature destruction to prevent the formation of toxic environmental byproducts like dioxins.

  • Step 1: Spill Containment. In the event of a spill, do not use water immediately, as the compound is largely insoluble in water and will simply spread. Cover the spill with an inert absorbent (e.g., vermiculite or sand).

  • Step 2: Chemical Neutralization. For surface decontamination, wipe the area with a dilute acid (e.g., 5% acetic acid or dilute HCl). This protonates the amine, converting the lipophilic free base into a water-soluble ammonium salt.

  • Step 3: Secondary Wash. Follow the acid wipe with a concentrated soap solution wash to remove any residual organic residue [3].

  • Step 4: Waste Segregation. Collect all contaminated absorbents, EVOH gloves, and reaction waste into a clearly labeled Halogenated Organic Waste container. Do not mix with non-halogenated waste.

  • Step 5: Incineration. Route the waste for rotary kiln incineration. The incinerator must operate at a temperature range of 820 °C to 1,600 °C with a residence time of several seconds for gases to ensure complete cleavage of the carbon-chlorine bonds [3].

Workflow Start Risk Assessment & PPE Verification Hood Transfer to Class II Fume Hood Start->Hood Weigh Weighing via Closed Enclosure Hood->Weigh React Reaction Execution (Avoid Strong Oxidants) Weigh->React Decon Decon: Dilute Acid Then Soap & Water React->Decon Waste Segregate as Halogenated Organic Waste Decon->Waste Incinerate Rotary Kiln Incineration (820-1600 °C) Waste->Incinerate

Standard operating procedure for handling and disposing of halogenated aniline derivatives.

References

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL
  • Source: PubMed (NIH)
  • Title: 4-Chloroaniline 106-47-8 wiki (Safety and Handling Proxies for Halogenated Anilines)
  • Title: 2,5-Dichloroaniline - Pigment Uses, Synthesis etc (PPE Requirements)
© Copyright 2026 BenchChem. All Rights Reserved.